Technical Documentation Center

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane
  • CAS: 1788044-07-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Emerging Importance The bicyclo[2.2.2]octane framework and its heteroatomic analogs are of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Emerging Importance

The bicyclo[2.2.2]octane framework and its heteroatomic analogs are of significant interest in medicinal chemistry and drug discovery. These rigid, three-dimensional structures serve as valuable bioisosteres for more common ring systems, such as the phenyl group, offering improved physicochemical properties like increased solubility and metabolic stability.[1][2] 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane, a derivative of this class, presents a unique combination of a sulfonamide and a bicyclic ether-amine. Understanding its fundamental physicochemical properties is paramount for its effective application in the design of novel therapeutic agents.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane. We will delve into its structural features, spectroscopic signature, and key descriptors relevant to drug development, such as lipophilicity and aqueous solubility. Where experimental data is not publicly available, we will provide predicted values based on computational models and draw comparisons with structurally related compounds. Furthermore, this guide outlines standard experimental protocols for the determination of these critical parameters, offering a practical resource for researchers.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Here, we summarize the core properties of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.

PropertyValueSource
IUPAC Name 5-tosyl-2-oxa-5-azabicyclo[2.2.2]octane[3]
CAS Number 1788044-07-4[3]
Molecular Formula C₁₃H₁₇NO₃SCalculated
Molecular Weight 267.35 g/mol [3]
SMILES CC1=CC=C(S(=O)(=O)N2CC3CCC2CO3)C=C1[3]
Purity 95% (as commercially available)[3]

Predicted Physicochemical Properties

PropertyPredicted/Comparative ValueMethod/Source
Melting Point (°C) Not available. Structurally related bicyclo[2.2.2]octane derivatives exhibit a wide range of melting points. For example, 1-azabicyclo[2.2.2]octane has a melting point of 158 °C.[4] The presence of the bulky tosyl group and the overall crystalline structure will significantly influence this value.Comparative
Boiling Point (°C) Not available. Due to its high molecular weight and polarity, it is expected to have a high boiling point and may decompose before boiling under atmospheric pressure.Theoretical
logP (Octanol/Water Partition Coefficient) 1.196 (Predicted for a similar bicyclic structure)Crippen Method[5]
Aqueous Solubility (logS) -1.36 (Predicted for a similar bicyclic structure)Crippen Method[5]
pKa (Basic) Not available. The nitrogen atom is part of a sulfonamide, which significantly reduces its basicity compared to a free amine. The pKa of the parent 2-oxa-5-azabicyclo[2.2.2]octane is not reported, but the conjugate acid of the structurally similar 1,4-diazabicyclo[2.2.2]octane (DABCO) has a pKa of 3.0, indicating weak basicity.[6]Comparative
Topological Polar Surface Area (TPSA) 54.6 ŲComputational Prediction

Spectroscopic Characterization: A Glimpse into the Molecular Architecture

While specific spectra for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane are not publicly available, we can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system. Key signals would include:

    • Aromatic protons of the tosyl group in the range of 7-8 ppm.

    • A singlet for the methyl group of the tosyl substituent around 2.4 ppm.

    • A series of multiplets for the protons on the bicyclic core, likely in the range of 2.5-4.5 ppm. The diastereotopic nature of the methylene protons would lead to complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for:

    • The aromatic carbons of the tosyl group between 120-150 ppm.

    • The methyl carbon of the tosyl group around 21 ppm.

    • The aliphatic carbons of the bicyclic scaffold in the range of 40-80 ppm. The carbons adjacent to the oxygen and nitrogen atoms would be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of key functional groups:

  • Sulfonamide Group: Strong characteristic absorptions for the S=O stretching vibrations would be observed around 1350 cm⁻¹ and 1160 cm⁻¹.

  • C-O-C Ether Linkage: A strong C-O stretching band would be expected in the region of 1100-1200 cm⁻¹.

  • Aromatic C-H and C=C: Absorptions corresponding to the aromatic ring of the tosyl group would be present.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₃H₁₇NO₃S. Fragmentation patterns would likely involve the loss of the tosyl group or cleavage of the bicyclic ring system.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally determine the properties of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane or its analogs, the following established protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of purity.[9][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[11]

  • Capillary tubes (sealed at one end)[12]

  • Mortar and pestle

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.[12]

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[11][12]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to ensure accurate determination.[9][11]

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[11] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

MeltingPointWorkflow A Grind Sample B Pack Capillary Tube A->B Fine Powder C Place in Apparatus B->C 2-3 mm height D Rapid Heating C->D To ~20°C below MP E Slow Heating D->E 1-2°C/min F Record Melting Range E->F Observe phase change

Caption: Workflow for Melting Point Determination.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[13][14]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (or buffer, e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)[15]

  • Separatory funnel or vials

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[15][16]

Procedure:

  • Prepare solutions of the compound in both the aqueous and n-octanol phases.

  • Combine equal volumes of the two phases in a separatory funnel or vial.

  • Shake the mixture vigorously for a set period to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[13]

  • The logP is the base-10 logarithm of P.[13]

LogPWorkflow A Prepare Phases B Mix & Shake A->B Equal Volumes C Phase Separation B->C Allow to Settle D Sample Each Phase C->D E Quantify Concentration D->E HPLC/LC-MS F Calculate LogP E->F P = [Octanol]/[Aqueous] NMRWorkflow A Weigh Sample B Dissolve in Deuterated Solvent A->B 5-25 mg for ¹H C Transfer to NMR Tube B->C ~0.6 mL solvent D Acquire Spectrum C->D Insert into Spectrometer

Caption: General Workflow for NMR Sample Preparation.

Conclusion and Future Directions

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane represents a promising scaffold for the development of novel chemical entities. While a complete experimental dataset of its physicochemical properties is not yet in the public domain, this guide provides a solid foundation based on its structural characteristics, predicted properties, and comparisons with related molecules. The outlined experimental protocols offer a clear path for researchers to further characterize this compound and its derivatives.

Future work should focus on the experimental determination of the properties discussed herein to validate and refine the computational predictions. Such data will be invaluable for building robust structure-activity and structure-property relationships, ultimately accelerating the drug discovery process for this exciting class of molecules.

References

  • Current time information in Atlanta, GA, US. (n.d.). Google.
  • 2-Oxa-5-azabicyclo[2.2.2]octane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • (5-Ethenyl-1-oxo-1lambda⁵-azabicyclo[2.2.2]octan-2-yl)(6-methoxyquinolin-4-yl)methanol. (2025, October 15). CompTox Chemicals Dashboard. Retrieved March 7, 2026, from [Link]

  • 2-Azabicyclo(2.2.2)octane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Huesgen, A. G. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Retrieved March 7, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC. Retrieved March 7, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-oxabicyclo[2.2.2]octanes and... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved March 7, 2026, from [Link]

  • 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 5-oxo-, ethyl ester. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • NMR Guidelines for ACS Journals. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Supporting Information Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-benzoyl-. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • NMR spectroscopy - An Easy Introduction. (2020, January 31). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • DABCO. (2022, August 29). American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved March 7, 2026, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved March 7, 2026, from [Link]

  • WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives. (n.d.). Google Patents.
  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved March 7, 2026, from [Link]

    • Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.). UCLA. Retrieved March 7, 2026, from [Link]

  • US6524863B1 - High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
  • 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Melting Point Determination. (n.d.). thinkSRS.com. Retrieved March 7, 2026, from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-azabicyclo[2.2.2]octane. (n.d.). Stenutz. Retrieved March 7, 2026, from [Link]

  • 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate. (n.d.). 苏州奥佰医药. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Spectroscopic and Structural Elucidation of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane, a bicyclic sulfonamide of significant interest in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane, a bicyclic sulfonamide of significant interest in medicinal chemistry and drug discovery. The rigid cage-like structure of the 2-oxa-5-azabicyclo[2.2.2]octane scaffold offers a unique three-dimensional framework that is increasingly utilized as a bioisosteric replacement for aromatic rings, potentially improving physicochemical properties such as solubility and metabolic stability. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction: The Significance of the Bicyclic Scaffold

The 2-oxa-5-azabicyclo[2.2.2]octane core represents a class of saturated heterocycles that provide a rigid and well-defined spatial arrangement of substituents. This structural rigidity is highly advantageous in the design of bioactive molecules as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The incorporation of a tosyl group at the 5-position introduces a common pharmacophore and provides a handle for further synthetic modifications. Understanding the spectroscopic signature of this core structure is paramount for its unambiguous identification, purity assessment, and for elucidating its conformational behavior in different chemical environments.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for the 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane molecule.

Caption: Molecular structure and atom numbering of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectral data for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane. These predictions are based on the analysis of structurally related compounds, particularly (1S,4S)-2-(4-nitrophenylsulfonyl)-5-oxa-2-aza-bicyclo[2.2.2]octane, for which experimental data is available[1].

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is expected to exhibit distinct signals for the protons of the bicyclic core and the tosyl group. The rigidity of the bicyclic system leads to well-defined chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.75d2HAr-H (ortho to SO₂)
7.35d2HAr-H (meta to SO₂)
4.0 - 4.2m1HH-1
3.8 - 4.0m2HH-3
3.4 - 3.6m2HH-6
2.45s3HAr-CH₃
2.0 - 2.2m2HH-7
1.8 - 2.0m2HH-8
  • Aromatic Protons: The protons on the tosyl group are expected to appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm) due to the para-substitution pattern.

  • Bridgehead Proton (H-1): The proton at the C-1 bridgehead is expected to be a multiplet in the range of δ 4.0-4.2 ppm.

  • Methylene Protons adjacent to Oxygen (H-3): The two protons on C-3, being adjacent to the electronegative oxygen atom, are expected to resonate as a multiplet between δ 3.8 and 4.0 ppm.

  • Methylene Protons adjacent to Nitrogen (H-6): The protons on C-6, adjacent to the sulfonamide nitrogen, are predicted to appear as a multiplet in the region of δ 3.4-3.6 ppm.

  • Ethylene Bridge Protons (H-7, H-8): The protons on the C-7 and C-8 ethylene bridge are expected to appear as complex multiplets in the upfield region (δ 1.8-2.2 ppm).

  • Tosyl Methyl Protons: The methyl protons of the tosyl group will give rise to a sharp singlet around δ 2.45 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
144.0Ar-C (ipso to SO₂)
134.5Ar-C (para to SO₂)
129.8Ar-CH (meta to SO₂)
127.5Ar-CH (ortho to SO₂)
68.0C-3
55.0C-1
48.0C-6
25.0C-7
24.0C-8
21.5Ar-CH₃
  • Aromatic Carbons: The aromatic carbons of the tosyl group will appear in the downfield region (δ 120-150 ppm).

  • Bridgehead Carbon (C-1): The bridgehead carbon C-1 is expected to resonate around δ 55.0 ppm.

  • Carbons adjacent to Heteroatoms (C-3, C-6): The carbons bonded to the oxygen (C-3) and nitrogen (C-6) atoms will be deshielded and are predicted to appear at approximately δ 68.0 and δ 48.0 ppm, respectively.

  • Ethylene Bridge Carbons (C-7, C-8): The carbons of the ethylene bridge will be in the upfield region, around δ 24.0-25.0 ppm.

  • Tosyl Methyl Carbon: The methyl carbon of the tosyl group will give a signal at approximately δ 21.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is expected to show characteristic absorption bands for the sulfonamide and the C-O-C ether linkage.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch
1595-1610MediumAromatic C=C stretch
1340-1360StrongAsymmetric SO₂ stretch
1150-1170StrongSymmetric SO₂ stretch
1080-1120StrongC-O-C stretch
900-950StrongS-N stretch

The most prominent features will be the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) and the strong C-O-C stretching vibration of the ether linkage within the bicyclic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (Molecular Weight: 267.35 g/mol ), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
267Moderate[M]⁺
155High[M - C₇H₇SO₂]⁺ (Loss of tosyl radical)
112Moderate[C₇H₇SO₂]⁺ (Tosyl cation)
91High[C₇H₇]⁺ (Tropylium ion)
83Moderate[C₅H₇O]⁺ (Fragment from bicyclic core)

The fragmentation pattern will likely be dominated by the cleavage of the N-S bond, leading to the formation of the stable tropylium ion (m/z 91) and the fragment corresponding to the bicyclic core.

Experimental Protocols

The following section outlines a general synthetic procedure for the preparation of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane, based on established methodologies for the synthesis of related bicyclic systems.

Synthesis of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

The synthesis typically involves a multi-step sequence starting from a suitable piperidine derivative. A key step is the intramolecular cyclization to form the bicyclic core.

cluster_0 Synthetic Pathway A Piperidine Derivative B N-Tosylation A->B TsCl, Base C Hydroxylation B->C Oxidizing Agent D Intramolecular Cyclization C->D Base E 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane D->E

Caption: General synthetic workflow for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.

Step 1: N-Tosylation of a suitable piperidine precursor. A commercially available or synthesized piperidine derivative bearing appropriate functional groups for cyclization is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine in a suitable solvent like dichloromethane (DCM) at room temperature.

Step 2: Functional group manipulation to introduce a leaving group and a nucleophile. This may involve reduction of an ester to an alcohol and subsequent conversion of a hydroxyl group to a good leaving group (e.g., mesylate or tosylate).

Step 3: Intramolecular Cyclization. The key bicyclic ring formation is achieved via an intramolecular nucleophilic substitution reaction. This is typically carried out in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Step 4: Purification. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.

Spectroscopic Data Acquisition
  • NMR Spectra: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectrum: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a NaCl plate or as a KBr pellet.

  • Mass Spectrum: The mass spectrum would be recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane. The characteristic signals in the NMR, IR, and MS spectra, as outlined in this document, serve as a valuable reference for the identification and characterization of this important bicyclic scaffold. The provided synthetic overview offers a practical starting point for its preparation in a laboratory setting. As the use of such rigid scaffolds in drug design continues to grow, a thorough understanding of their spectroscopic properties is essential for advancing medicinal chemistry research.

References

  • Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane.

Sources

Foundational

The Ascendancy of 2-Oxa-5-azabicyclo[2.2.2]octane Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for novel chemical scaffolds that can confer improved pharmacological properties upon therapeutic agents is a central...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can confer improved pharmacological properties upon therapeutic agents is a central theme in medicinal chemistry. Among the saturated heterocycles, the rigid, three-dimensional framework of the 2-oxa-5-azabicyclo[2.2.2]octane core, a bridged bicyclic morpholine, has emerged as a structure of significant interest. Its unique conformational constraints and advantageous physicochemical properties have positioned it as a valuable building block in the design of next-generation therapeutics. This guide provides a comprehensive overview of the synthesis, structure-activity relationships, and pharmacological applications of 2-oxa-5-azabicyclo[2.2.2]octane derivatives, with a particular focus on their role in the development of potent and selective enzyme inhibitors.

The Strategic Advantage of the Bridged Bicyclic Morpholine Scaffold

Morpholine and its derivatives are well-established "privileged structures" in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility and metabolic stability.[1][2] The 2-oxa-5-azabicyclo[2.2.2]octane scaffold can be viewed as a conformationally restricted analogue of morpholine, where the bicyclic nature locks the six-membered ring into a rigid boat-like conformation. This rigidity can be highly advantageous in drug design for several reasons:

  • Pre-organization for Target Binding: The fixed conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

  • Vectorial Control of Substituents: The defined geometry of the scaffold allows for precise positioning of substituents, enabling fine-tuning of interactions with specific residues in a protein's binding site.

  • Improved Physicochemical Properties: Like morpholine, the presence of the oxygen and nitrogen heteroatoms can improve solubility and other drug-like properties. The related 2-oxabicyclo[2.2.2]octane has been successfully employed as a saturated bioisostere of the phenyl ring, leading to compounds with enhanced metabolic stability and reduced lipophilicity.[3]

  • Exploration of Three-Dimensional Chemical Space: The non-planar nature of the scaffold allows for the design of molecules that can access regions of chemical space that are unavailable to flat, aromatic systems.

These features have made the 2-oxa-5-azabicyclo[2.2.2]octane core a compelling choice for medicinal chemists, as exemplified by its incorporation into potent inhibitors of challenging drug targets.

Stereoselective Synthesis: A Gateway to Chiral Derivatives

The synthesis of bridged bicyclic morpholines such as 2-oxa-5-azabicyclo[2.2.2]octane has historically been challenging, often suffering from low yields and a lack of stereochemical control. However, recent advances have provided concise and stereospecific routes to access enantiomerically pure forms of this scaffold. A notable example is the synthesis of the (1R,4R) and (1S,4S) enantiomers, which are crucial for their application in targeted therapies.

A key strategy involves the use of a chiral bicyclic lactone intermediate, which can be derived from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA). The synthesis of the desired (1R,4R) enantiomer, a key component of the mutant isocitrate dehydrogenase 1 (IDH1) inhibitor "MRK A", requires an inversion of stereochemistry at two centers. This is elegantly achieved through a crystallization-induced diastereomer transformation followed by a titanium-mediated intramolecular SN2 ring closure. This route provides the target molecule in a good overall yield and with high stereochemical purity.

Experimental Protocol: Stereoselective Synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane

The following is a representative, multi-step protocol for the synthesis of the (1R,4R)-enantiomer, based on published methods.

Step 1: Lactone Formation

  • To a solution of optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) in a suitable solvent (e.g., a mixture of water and an organic solvent), add a protecting group for the amine, such as di-tert-butyl dicarbonate (Boc2O), in the presence of a base (e.g., sodium bicarbonate).

  • After protection, induce lactonization by treating the N-protected HPA with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate solvent like dichloromethane (DCM).

  • Purify the resulting bicyclic lactone by column chromatography.

Step 2: Stereochemical Inversion and Ring Opening

  • Subject the bicyclic lactone to conditions that favor epimerization at one of the stereocenters. This can be achieved by treatment with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent.

  • Induce a crystallization-induced diastereomer transformation to isolate the desired diastereomer with the inverted stereochemistry.

  • Open the lactone ring by alcoholysis, for example, by treating with an alcohol in the presence of an acid or base catalyst, to yield a piperidine derivative with the desired stereochemistry at two centers.

Step 3: Intramolecular Cyclization

  • Protect the newly formed hydroxyl group, for instance, as a mesylate or tosylate, by reacting with the corresponding sulfonyl chloride in the presence of a base like triethylamine.

  • Deprotect the nitrogen atom to allow for the subsequent cyclization.

  • Induce the key intramolecular SN2 ring closure by treating the amino alcohol derivative with a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)4), in a high-boiling solvent like toluene under reflux.

  • Purify the final product, (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane, by an appropriate method, such as distillation or crystallization of a salt form.

Pharmacological Applications and Structure-Activity Relationships

The primary and most well-documented application of 2-oxa-5-azabicyclo[2.2.2]octane derivatives is in the development of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1).

Inhibition of Mutant IDH1 in Oncology

Mutations in the IDH1 enzyme, particularly the R132H substitution, are found in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[4][5] The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). The mutant enzyme, however, gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[6] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[4]

The development of small molecule inhibitors that selectively target the mutant IDH1 enzyme is therefore a promising therapeutic strategy. The compound "MRK-A" is a potent and selective inhibitor of mutant IDH1, and it incorporates the (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane scaffold.

Mechanism of Action of Mutant IDH1 Inhibitors

The binding of a potent inhibitor like MRK-A to the mutant IDH1 enzyme blocks the conversion of α-KG to 2-HG. This leads to a reduction in the intracellular concentration of the oncometabolite 2-HG, which in turn relieves the inhibition of α-KG-dependent dioxygenases. The restoration of normal epigenetic regulation can then induce differentiation of the cancer cells and inhibit tumor growth.

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 Two_HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG->Two_HG Mutant IDH1 (e.g., R132H) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis MRK_A MRK-A (2-oxa-5-azabicyclo[2.2.2]octane derivative) MRK_A->Two_HG Inhibits

Signaling pathway of mutant IDH1 and the inhibitory action of MRK-A.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR table for a series of 2-oxa-5-azabicyclo[2.2.2]octane derivatives as IDH1 inhibitors is not publicly available in a single source, some key insights can be gleaned from the available data on MRK-A and related compounds.

CompoundScaffoldTargetIC50 (nM)Key Structural Features
MRK-A (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octaneMutant IDH15The specific stereochemistry of the bicyclic scaffold is crucial for high potency. The scaffold likely positions other key pharmacophoric elements for optimal interaction with the enzyme's allosteric binding site.

The high potency of MRK-A (IC50 = 5 nM) underscores the importance of the 2-oxa-5-azabicyclo[2.2.2]octane moiety.[7] It is hypothesized that the rigid scaffold serves to orient the other parts of the molecule in a conformation that is optimal for binding to an allosteric pocket on the mutant IDH1 enzyme. This pre-organization minimizes the entropic cost of binding, contributing to the high affinity of the inhibitor. Furthermore, the physicochemical properties imparted by the scaffold likely contribute to the overall drug-like properties of the molecule, such as solubility and cell permeability.

Experimental Protocol: Mutant IDH1 Inhibition Assay

A common method to assess the activity of mutant IDH1 inhibitors is to measure the consumption of the cofactor NADPH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human mutant IDH1 (e.g., R132H) enzyme

  • Assay buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.05% BSA)

  • α-Ketoglutarate (substrate)

  • NADPH (cofactor)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a solution of the mutant IDH1 enzyme in assay buffer.

  • Add a small volume of the test compound solution (or DMSO for control wells) to the wells of the microplate.

  • Add the enzyme solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a solution containing both α-ketoglutarate and NADPH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the initial reaction velocity for each well from the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Potential as Nicotinic Acetylcholine Receptor (nAChR) Modulators

While the application in IDH1 inhibition is well-defined, the related azabicyclo[2.2.2]octane scaffold is a well-known pharmacophore in the design of ligands for nicotinic acetylcholine receptors (nAChRs).[8][9] These ligand-gated ion channels are implicated in a variety of neurological and psychiatric disorders, making them important drug targets.[5] It is plausible that derivatives of 2-oxa-5-azabicyclo[2.2.2]octane could also serve as potent and selective nAChR modulators. The rigid framework could be used to mimic the conformation of acetylcholine or other nicotinic agonists/antagonists, while the heteroatoms could engage in key hydrogen bonding interactions within the receptor's binding site. Further research in this area could uncover new therapeutic opportunities for this versatile scaffold.

Conclusion and Future Perspectives

The 2-oxa-5-azabicyclo[2.2.2]octane scaffold represents a significant advancement in the field of medicinal chemistry. Its unique combination of conformational rigidity, three-dimensionality, and favorable physicochemical properties makes it an attractive building block for the design of novel therapeutics. The successful development of potent mutant IDH1 inhibitors containing this scaffold highlights its potential to address challenging drug targets.

Future research will likely focus on several key areas:

  • Expansion of Synthetic Methodologies: The development of new and more efficient synthetic routes to access a wider range of substituted 2-oxa-5-azabicyclo[2.2.2]octane derivatives will be crucial for exploring their full potential.

  • Broader Pharmacological Profiling: Systematic evaluation of libraries of these derivatives against a diverse panel of biological targets is likely to uncover new and unexpected activities.

  • In-depth Structure-Based Design: As more structural information becomes available for the complexes of these derivatives with their targets, more rational, structure-based design approaches can be employed to further optimize their potency and selectivity.

References

  • ResearchGate. (n.d.). IDH1 involved signaling pathway for tumorigenesis. In mitochondria,... [Diagram]. Retrieved from [Link]

  • Gao, Y., et al. (2000). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 43(22), 4045–4050.
  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Vitaku, E., et al. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709–752.
  • Gao, Y., et al. (2000). (−)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 43(22), 4045-4050.
  • Grassian, A. R., et al. (2020). IDH Signalling Pathway in Cholangiocarcinoma: From Biological Rationale to Therapeutic Targeting. Cancers, 12(11), 3329.
  • Avsar, T., et al. (2022). IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells. Molecular Biology Reports, 49(10), 9241–9249.
  • Gatta, F., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2533.
  • ResearchGate. (n.d.). Chemical structures of mutIDH inhibitor compounds reviewed. MutIDH1... [Image]. Retrieved from [Link]

  • BioVision. (n.d.). IDH1 R132H Mutant Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Lee, J., et al. (2018). Discovery of a Novel Chemical Scaffold Against Mutant Isocitrate Dehydrogenase 1 (IDH1). Anticancer Research, 38(1), 271-276.
  • ResearchGate. (n.d.). (a) Chemical structure of MRK-A. (b) MOG-G-UVW, MOG-R132H and HT1080... [Image]. Retrieved from [Link]

  • Bajaj, M., et al. (2025). Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1. RSC Medicinal Chemistry.
  • Pathan, A. A., et al. (2024).

Sources

Exploratory

Technical Guide: Chiral Azabicyclo[2.2.2]octane Scaffolds in Drug Discovery & Catalysis

Executive Summary: The Rigid Pharmacophore The azabicyclo[2.2.2]octane core—classically known as quinuclidine —represents a privileged scaffold in modern medicinal chemistry and asymmetric catalysis. Unlike flexible pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigid Pharmacophore

The azabicyclo[2.2.2]octane core—classically known as quinuclidine —represents a privileged scaffold in modern medicinal chemistry and asymmetric catalysis. Unlike flexible piperidines or pyrrolidines, this bicyclic cage locks the nitrogen lone pair into a strictly tetrahedral orientation, maximizing basicity (pKa


 11.0) and minimizing the entropic penalty upon receptor binding.

This guide analyzes the structural utility of chiral azabicyclo[2.2.2]octanes, detailing their synthesis, resolution, and application as high-affinity bioisosteres in GPCR modulation (specifically Muscarinic M3 antagonists) and as robust platforms for organocatalysis.

Structural & Physicochemical Attributes[1][2][3][4][5]

The utility of the azabicyclo[2.2.2]octane scaffold stems from three distinct physicochemical pillars:

PropertyValue / CharacteristicImpact on Drug Design
Basicity (pKa) 10.8 – 11.1The bridgehead nitrogen is unhindered and highly basic, ensuring protonation at physiological pH. This creates a reliable cationic pharmacophore for ionic interactions (e.g., Asp residue in GPCRs).
Rigidity High (Bicyclic Cage)Pre-organized conformation reduces

by lowering the entropic cost of binding.
Chirality C2 or C3 StereocentersC3-substituted quinuclidines (e.g., 3-quinuclidinol) possess a stereogenic center critical for distinguishing receptor subtypes (e.g., M1 vs. M3).
Lipophilicity Moderate (LogP varies)The compact hydrocarbon cage adds lipophilicity without aromaticity, aiding blood-brain barrier (BBB) penetration in CNS targets.
Pharmacophore Mapping (Solifenacin Model)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the quinuclidine scaffold in muscarinic antagonists like Solifenacin.

G cluster_0 Pharmacophore Assembly Scaffold Quinuclidine Core (Cationic Head) Linker Carbamate/Ester Linker Scaffold->Linker C3 Attachment (Chiral Center) Receptor Muscarinic M3 Receptor (Asp147) Scaffold->Receptor Ionic Interaction (Critical) Tail Lipophilic Domain (Tetrahydroisoquinoline) Linker->Tail Hydrophobic Interaction

Figure 1: Pharmacophore assembly of Solifenacin-type M3 antagonists. The quinuclidine nitrogen provides the essential anchor point.

Synthetic Pathways & Stereocontrol[1][4][6][7]

Accessing the chiral core requires robust methodology.[1] While Cinchona alkaloids provide a natural source of substituted quinuclidines, de novo synthesis allows for diverse functionalization.

The Dieckmann Condensation Route

The most scalable industrial route to the quinuclidine core involves the Dieckmann condensation of piperidine diesters. This method constructs the bicyclic cage efficiently.

Protocol: Synthesis of 3-Quinuclidinone (Scaffold Precursor)

Objective: Synthesis of the bicyclic core via intramolecular cyclization.

Reagents:

  • Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

  • Potassium tert-butoxide (KOtBu)[2][3]

  • Toluene (Anhydrous)

  • HCl (conc.)

Step-by-Step Methodology:

  • Diester Formation: Alkylate ethyl isonipecotate with ethyl chloroacetate to form the diester precursor.

  • Cyclization (Dieckmann):

    • Charge a reactor with anhydrous toluene and KOtBu (1.5 equiv). Heat to reflux.

    • Add the diester precursor dropwise over 2 hours. Why? High dilution favors intramolecular cyclization over intermolecular polymerization.

    • Observation: The reaction mixture will thicken as the potassium enolate salt precipitates.

  • Decarboxylation:

    • Hydrolyze the resulting

      
      -keto ester using concentrated HCl under reflux (6–8 hours).
      
    • This step removes the ester moiety, yielding 3-quinuclidinone hydrochloride.[2]

  • Isolation:

    • Basify with NaOH (pH > 12) to liberate the free base.

    • Extract with CHCl

      
       or CH
      
      
      
      Cl
      
      
      . The product is volatile; use careful rotary evaporation.
Stereoselective Reduction to (R)-3-Quinuclidinol

The ketone at C3 is pro-chiral. For M3 antagonists, the (R)-enantiomer is often required.

  • Method A (Noyori Transfer Hydrogenation): Use [RuCl(p-cymene)((R,R)-TsDPEN)] with HCOOH/TEA. Yields >95% ee.[4][5]

  • Method B (Biocatalytic): Recombinant ketoreductases (KREDs) can achieve >99% ee with high atom economy.

Synthesis Start Ethyl Isonipecotate Inter1 Diester Precursor Start->Inter1 Alkylation Cycle Dieckmann Cyclization (KOtBu, Toluene) Inter1->Cycle Intramolecular Ring Closure Ketone 3-Quinuclidinone (Racemic) Cycle->Ketone HCl, -CO2 Resolution Asymmetric Reduction (Ru-Catalyst or KRED) Ketone->Resolution Final (R)-3-Quinuclidinol (>99% ee) Resolution->Final Chiral Differentiation

Figure 2: Synthetic workflow from commodity chemicals to the enantiopure scaffold.

Advanced Applications

Medicinal Chemistry: The "Super-Piperidine"

In drug design, replacing a piperidine or morpholine with a quinuclidine often improves potency.

  • Case Study (Solifenacin): The quinuclidine ring acts as a bioisostere for the tropane ring found in atropine but with greater metabolic stability. The rigid cage prevents N-inversion, locking the vector of the lone pair toward the Aspartate residue in the receptor binding pocket.

  • Squalene Synthase Inhibitors: Quinuclidine derivatives have shown efficacy against Leishmania and Trypanosoma parasites by inhibiting sterol biosynthesis, validating the scaffold beyond human GPCRs.

Organocatalysis: Beyond Cinchona

While Quinine and Quinidine are natural quinuclidines used in Sharpless Dihydroxylation, synthetic derivatives are emerging.

  • HAT Catalysis: Quinuclidine radical cations are powerful Hydrogen Atom Transfer (HAT) catalysts for C-H functionalization.[6] The rigidity prevents the radical cation from collapsing or undergoing internal degradation.

  • cis-2,5-Diaminobicyclo[2.2.2]octane: A novel scaffold developed to rival the classic trans-1,2-diaminocyclohexane (DACH) in Salen ligands.[7][8] The bicyclic backbone imposes a stricter chiral environment around the metal center.

References

  • Chinese Chemical Society. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Retrieved from [Link]

  • TSI Journals. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Retrieved from [Link]

  • Wiley Online Library. (2025). Organocatalytic Asymmetric Construction of 2,6-Diazabicyclo-[2.2.2]octanes. Retrieved from [Link]

Sources

Foundational

Technical Guide: Theoretical and Computational Studies of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

Executive Summary 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane represents a specialized class of bridged heterocycles, functioning primarily as a rigidified morpholine bioisostere . In modern drug discovery, this scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane represents a specialized class of bridged heterocycles, functioning primarily as a rigidified morpholine bioisostere . In modern drug discovery, this scaffold is valued for its ability to restrict conformational entropy while maintaining the physicochemical properties of saturated heterocycles.[1]

This technical guide provides a comprehensive framework for the theoretical and computational characterization of this molecule. It addresses the structural rigidity imposed by the [2.2.2] bridge, the electronic modulation provided by the tosyl (p-toluenesulfonyl) group, and the predictive modeling of its reactivity and spectroscopic signatures.

Key Applications:

  • Bioisosterism: Replacement of phenyl or morpholine rings to improve metabolic stability (blocking metabolic soft spots).

  • Fragment-Based Drug Design (FBDD): A high-Fsp3 scaffold offering distinct vectors for substitution.

  • Material Science: As a rigid linker in metal-organic frameworks (MOFs) or polymer matrices.

Computational Methodology

To ensure high-fidelity predictions, a multi-tiered computational approach is recommended. The following protocol balances cost with accuracy, suitable for publication-quality results.

Level of Theory
  • Geometry Optimization: Density Functional Theory (DFT) using the B3LYP hybrid functional is the industry standard for organic scaffolds. For systems dominated by weak interactions (e.g., tosyl ring stacking), ωB97X-D (which includes dispersion corrections) is superior.

  • Basis Set: 6-311++G(d,p) is recommended. The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms, as well as the sulfonyl group.

  • Solvation: The SMD (Solvation Model based on Density) model is preferred over IEFPCM for calculating free energies of solvation, particularly in polar solvents like water or DMSO.

Computational Workflow

The following diagram outlines the standard operating procedure (SOP) for full characterization.

ComputationalWorkflow Start Initial Structure Generation (2D to 3D Conversion) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch DFT_Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Conformers Freq Frequency Calculation (NIMAG=0 Check) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq Found Properties Property Calculation FMO Analysis NBO Analysis MEP Mapping NMR/IR Scaling Freq->Properties Minima Confirmed Docking Molecular Docking (Glide / AutoDock Vina) Properties->Docking Bioactive Conformation

Figure 1: Standardized computational workflow for characterizing bicyclic heterocycles.

Structural Analysis & Geometry

The [2.2.2] Bicyclic Core

The 2-oxa-5-azabicyclo[2.2.2]octane core forces the piperidine and tetrahydropyran rings into a permanent boat conformation . Unlike flexible morpholine, which flips between chair conformations, this scaffold is locked.

  • Bridgehead Carbons: The C1 and C4 atoms (bridgeheads) exhibit slightly pyramidalized geometries due to ring strain.

  • Bond Angles: Internal bond angles are typically compressed (<109.5°) to accommodate the bridge, increasing the s-character of the C-H bonds.

The Tosyl Group Dynamics

The tosyl group at N5 introduces significant steric bulk and electronic withdrawal.

  • N-S Bond Rotation: While the bicyclic cage is rigid, the N-S bond allows rotation of the tosyl group. However, steric clash with the C6 methylene protons often restricts this to a specific "staggered" minimum.

  • Sulfonamide Planarity: The geometry around N5 is essentially planar (sum of angles ≈ 360°) due to conjugation with the sulfonyl group, reducing the basicity of the nitrogen.

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterBond/AngleTypical Value (Å / °)Note
Bond Length C1-O21.42 - 1.44 ÅEther linkage
Bond Length N5-S1.62 - 1.65 ÅSulfonamide bond
Bond Length S=O1.43 - 1.45 ÅDouble bond character
Bond Angle C1-O2-C3108° - 110°Slightly compressed
Bond Angle C4-N5-S118° - 122°Planar nitrogen

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of kinetic stability.

  • HOMO: Located primarily on the ether oxygen (O2) lone pairs and the aromatic tosyl ring. The nitrogen lone pair is stabilized (lowered in energy) by the sulfonyl group, making it less available for donation.

  • LUMO: Typically located on the phenyl ring of the tosyl group and the antibonding orbitals of the S=O bonds.

  • Implication: The molecule is chemically stable against oxidation. Electrophilic attack is most likely to occur at the ether oxygen or the ortho positions of the tosyl ring, though the latter is deactivated.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution, essential for predicting non-covalent interactions (docking).

  • Red Regions (Negative Potential): Concentrated on the sulfonyl oxygens and the ether oxygen . These are the primary hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Located on the bridgehead hydrogens and the aromatic protons.

  • Medicinal Relevance: The lack of a hydrogen bond donor (HBD) makes this a hydrophobic scaffold, ideal for crossing the Blood-Brain Barrier (BBB), provided the molecular weight remains low.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the anomeric effect within the O-C-N system.

  • Hyperconjugation: Interaction between the oxygen lone pair (

    
    ) and the antibonding orbital of the adjacent C-C or C-N bonds (
    
    
    
    ) contributes to the stabilization of the bicyclic cage.
  • Sulfonamide Resonance: Strong

    
     delocalization explains the shortened N-S bond and lack of basicity.
    

Synthetic Pathways & Mechanism

Understanding the formation of this scaffold is crucial for theoretical modeling of reaction coordinates. The most common route involves an intramolecular cyclization .

Theoretical Mechanism

The formation often proceeds via an intramolecular displacement of a leaving group (e.g., mesylate or halide) by an alcohol or amine.

  • Step 1: Activation of the precursor (e.g., an amino-alcohol).

  • Step 2: Cyclization.[2][3][4] The transition state (TS) for forming the [2.2.2] system is high-energy due to the entropic penalty of bringing the bridgeheads together.

SynthesisPath Precursor Substituted Piperidine/Pyran Activation Activation (Mesylation/Iodination) Precursor->Activation Reagents TS Transition State (Boat-like Cyclization) Activation->TS Intramolecular Attack Product 5-Tosyl-2-oxa-5-azabicyclo [2.2.2]octane TS->Product Ring Closure

Figure 2: Mechanistic pathway for the formation of the [2.2.2] bicyclic core.

Experimental Validation (Spectroscopic Profiling)

Theoretical values must be calibrated against experimental data.

NMR Scaling (GIAO Method)
  • 1H NMR: The bridgehead protons (H1 and H4) are distinct. H1 (adjacent to Oxygen) will appear downfield (~4.0 - 4.5 ppm). H4 (adjacent to Nitrogen) will be slightly upfield (~3.0 - 3.5 ppm).

  • 13C NMR: The carbonyl carbons (if present) or the bridgehead carbons show characteristic shifts. The tosyl aromatic carbons appear in the 127-145 ppm range.

Vibrational Frequencies (IR)
  • S=O Stretch: Strong bands predicted at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).

  • C-O-C Stretch: Characteristic ether band at ~1100 cm⁻¹.

  • Scaling Factor: DFT calculated frequencies are typically scaled by 0.961 (for B3LYP/6-311G**) to match experimental values due to anharmonicity.

References

  • Blanchard, N., et al. (2005). Theoretical Investigation of Bicyclic Systems. Journal of the American Chemical Society.[5] [Link]

  • Wünsch, B., et al. (2008).[2] Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry.[2] [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications.[4] [Link]

  • PubChem. (2025).[6][7] Compound Summary: 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane. National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane as a chiral building block in drug discovery

This guide details the application of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (and its core scaffold) as a high-value chiral building block in modern drug discovery. Executive Summary: The "Zigzag Morpholine" In the ques...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (and its core scaffold) as a high-value chiral building block in modern drug discovery.

Executive Summary: The "Zigzag Morpholine"

In the quest to escape "Flatland" (the over-reliance on planar aromatic rings), the 2-oxa-5-azabicyclo[2.2.2]octane core has emerged as a premier saturated bioisostere. Often referred to as the "zigzag morpholine," this scaffold offers a rigid, three-dimensional geometry that mimics the vector alignment of para-substituted phenyl rings and morpholines but with significantly improved physicochemical properties.

The 5-Tosyl derivative serves as the primary stable, crystalline precursor for introducing this core into drug candidates. The tosyl (p-toluenesulfonyl) group protects the bridgehead nitrogen, enabling the scaffold to survive harsh synthetic transformations before late-stage deprotection or functionalization.

Key Advantages
FeatureBenefit in Drug Design
Fsp³ Character Increases 3D complexity, improving solubility and target selectivity.
Vector Alignment Rigid linear exit vectors (C1–C4 axis) mimic p-phenyl and piperazine/morpholine.
Metabolic Stability Bridged bicyclic nature blocks common metabolic soft spots (e.g., N-dealkylation).
Lipophilicity Lowers LogD compared to aromatic equivalents, improving oral bioavailability.

Structural Analysis & Design Logic

The 2-oxa-5-azabicyclo[2.2.2]octane core is defined by two cyclohexane boats sharing a common bridge. Unlike the smaller [2.2.1] systems (derived from hydroxyproline), the [2.2.2] system provides a larger, more defined spatial volume.

Vector Geometry

The exit vectors at the bridgehead carbons (or the N5/O2 positions depending on substitution) allow for precise positioning of pharmacophores.

  • Isostere Mapping: The distance between the C1 and C4 bridgeheads (~2.6 Å) closely matches the distance across a benzene ring (~2.8 Å), making it a valid spacer.

  • Dipole Orientation: The ether oxygen (O2) and amine nitrogen (N5) are locked in a specific conformation, reducing the entropic penalty of binding compared to flexible morpholines.

Scaffold_Comparison cluster_0 Traditional Flat Scaffolds cluster_1 3D Bioisostere Phenyl Phenyl Ring (Planar, Lipophilic) Bicyclo 2-Oxa-5-azabicyclo[2.2.2]octane (Rigid, High Fsp3, Soluble) Phenyl->Bicyclo Bioisosteric Replacement (Improved Solubility) Morpholine Morpholine (Flexible, Metabolic Liability) Morpholine->Bicyclo Conformational Restriction (Higher Potency)

Figure 1: Strategic logic for replacing flat rings with the bicyclic [2.2.2] core.

Protocol 1: Synthesis of the Scaffold

Note: While the 5-Tosyl derivative is commercially available, in-house synthesis is often required for scale-up or specific enantiomers.

Mechanism: The synthesis relies on the intramolecular cyclization of a functionalized piperidine. The key step is an S_N2 displacement where a pendant alcohol (from the C2 side chain) attacks an activated leaving group (Tosylate) at C5.

Reagents & Equipment[1][2]
  • Starting Material: (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (HPA).[1][2]

  • Reagents: p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), LiBH4 (or similar reducing agent), NaH or KOtBu (for cyclization).

  • Solvents: Dichloromethane (DCM), THF, DMF.

Step-by-Step Methodology
Step 1: N-Protection and Esterification
  • Dissolve (2S,5S)-HPA (1.0 eq) in MeOH/Water.

  • Add TEA (2.5 eq) and TsCl (1.1 eq) at 0°C to protect the nitrogen.

  • Treat the crude acid with SOCl2 in MeOH to form the Methyl N-Tosyl-5-hydroxypiperidine-2-carboxylate .

Step 2: Activation of C5-Alcohol
  • Dissolve the methyl ester (from Step 1) in DCM.

  • Add Pyridine (5.0 eq) and TsCl (1.5 eq). Stir at RT until the secondary alcohol is fully tosylated.

  • Intermediate: Methyl N-Tosyl-5-(tosyloxy)piperidine-2-carboxylate.

    • Critical Check: Ensure complete conversion of the alcohol to the tosylate to prevent side reactions in the reduction step.

Step 3: Reduction of Ester to Alcohol
  • Dissolve the bis-tosyl intermediate in anhydrous THF at 0°C.

  • Add LiBH4 (2.0 eq) portion-wise. Note: LiBH4 is preferred over LAH to avoid cleaving the sulfonamide or tosylate prematurely.

  • Quench with saturated NH4Cl. Extract with EtOAc.[3]

  • Product: N-Tosyl-5-(tosyloxy)-2-(hydroxymethyl)piperidine.

Step 4: Intramolecular Cyclization (The "Merck" Method)

This step forms the [2.2.2] bridge.

  • Dissolve the alcohol-tosylate precursor in dry THF or DMF (0.1 M concentration to favor intramolecular reaction).

  • Add NaH (1.5 eq, 60% dispersion) or KOtBu at 0°C.

  • Heat to 60°C for 4–6 hours. The primary alkoxide (formed at C2-CH2-OH) attacks the C5-OTs stereocenter with inversion of configuration .

  • Workup: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

  • Final Product: 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane .

Synthesis_Flow Start 5-Hydroxy-piperidine-2-COOH (HPA) Step1 1. N-Tosylation 2. Methyl Esterification Start->Step1 Inter1 N-Ts-5-OH-Piperidine Ester Step1->Inter1 Step2 O-Tosylation (Activation) Inter1->Step2 Inter2 N-Ts-5-OTs-Piperidine Ester Step2->Inter2 Step3 LiBH4 Reduction Inter2->Step3 Inter3 N-Ts-5-OTs-2-CH2OH-Piperidine Step3->Inter3 Step4 Base-Mediated Cyclization (NaH/THF) Inter3->Step4 Final 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane Step4->Final

Figure 2: Synthetic route from Hydroxypiperidine acid (HPA) to the bicyclic scaffold.

Protocol 2: Deprotection & Functionalization

The N-Tosyl group is extremely stable, which is excellent for shelf-life but challenging for diversification. For applications requiring the free amine (to couple with drug pharmacophores), reductive detosylation is required.

Warning: Standard acid/base hydrolysis will not remove the N-Tosyl group.

Method A: Sodium/Naphthalene (Radical Reduction)

Best for small scale and high efficiency.

  • Preparation: Prepare a solution of Sodium Naphthalenide (green) by stirring Na metal and naphthalene in dry DME (Dimethoxyethane) for 2 hours.

  • Reaction: Dissolve 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane in dry DME at -78°C.

  • Addition: Cannulate the Sodium Naphthalenide solution into the substrate solution until the dark green color persists.

  • Quench: After 30 mins, quench carefully with water/isopropanol.

  • Isolation: Acidify to pH 2 (to protonate the amine), wash with ether (removes naphthalene), then basify aqueous layer to pH 12 and extract with DCM.

  • Yield: Free amine (2-oxa-5-azabicyclo[2.2.2]octane) is volatile; isolate as HCl salt.

Method B: Magnesium/Methanol (Sonication)

Milder, but substrate dependent.

  • Dissolve substrate in anhydrous Methanol.

  • Add Mg turnings (10 eq) and a catalytic amount of NH4Cl.

  • Sonicate until Mg is consumed. This method is often used for Nosyl (nitro-benzenesulfonyl) groups but can work for Tosyl under forcing conditions.

    • Pro-Tip: If synthesizing from scratch (Protocol 1), use 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl) instead of TsCl. The Nosyl group can be removed gently with Thiophenol/K2CO3, avoiding the harsh Na/Nap conditions.

Case Study: IDH1 Inhibitor (Merck)

A landmark application of this scaffold is found in the development of IDH1 mutant inhibitors for glioma treatment (e.g., MRK A).

  • Challenge: The initial hit contained a morpholine ring that suffered from poor metabolic stability and moderate potency.

  • Solution: Replacement of morpholine with (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane .[2]

  • Result:

    • Potency: 10-fold increase due to rigidification (reduced entropic cost).

    • Selectivity: The "zigzag" shape filled a hydrophobic pocket that the flat morpholine could not access efficiently.

    • Synthesis: Utilized the cyclization protocol described above, validating the route on a kilogram scale.

References

  • Levterov, V. V., et al. (2023).[4][5] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608. Link

  • Alam, M., et al. (2021).[3][6] "Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane." Organic Process Research & Development, 26(3), 906–914. Link

  • Blanchard, N., et al. (2025). "Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles." Synfacts, 21(01), 0019. Link

  • PubChem Compound Summary. "2-Oxa-5-azabicyclo[2.2.2]octane." CID 22225007.[7][8] Link

Sources

Application

catalytic applications of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane derivatives

Application Note: Catalytic Applications of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane Derivatives in Asymmetric Synthesis Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane Derivatives in Asymmetric Synthesis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Synthetic Methodology.

Introduction & Structural Rationale

The 2-oxa-5-azabicyclo[2.2.2]octane framework is widely recognized in medicinal chemistry as a rigid, "zigzag" morpholine bioisostere, most notably utilized to impart metabolic stability and precise spatial orientation in the IDH1 mutant inhibitor MRK-A[1]. However, when protected as the 5-tosyl derivative, this scaffold transitions from a passive structural motif into a highly privileged chiral environment for asymmetric catalysis.

By functionalizing the C3 position adjacent to the bridging oxygen, the 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane scaffold can be converted into a novel class of sterically encumbered P,O-ligands (designated here as L1 ). These derivatives are exceptionally effective in driving Palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone methodology for constructing stereogenic centers in complex active pharmaceutical ingredients (APIs)[2].

Mechanistic Causality: The Triad of Stereocontrol

As a Senior Application Scientist, it is critical to understand why this specific scaffold outperforms traditional flat morpholine derivatives in catalysis. The efficacy of the 5-tosyl bicyclic system relies on three interconnected structural features:

  • Conformational Locking: Unlike standard morpholines that suffer from entropic penalties due to rapid chair-boat interconversions, the bicyclo[2.2.2]octane core is conformationally locked. This rigidity minimizes the degrees of freedom in the transition state, directly translating to higher enantiomeric excess (ee).

  • Steric Shielding via the Tosyl Group: The bulky N-tosyl group projects outward, creating a deep chiral pocket. In a Pd(0) π-allyl complex, this bulk effectively blocks one enantioface of the allyl intermediate, forcing the incoming nucleophile to attack exclusively from the unhindered face.

  • Hemilabile Coordination: The bridging ether oxygen (2-oxa) acts as a hemilabile coordinating atom. During the catalytic cycle, it dynamically coordinates and de-coordinates from the palladium center. This lability facilitates both the oxidative addition (which requires a tightly bound, electron-rich metal) and the reductive elimination (which benefits from an open coordination site).

Workflow Step1 1. Scaffold Synthesis 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane Step2 2. Ligand Derivatization C3-Phosphination / Functionalization Step1->Step2 Step3 3. Catalyst Activation In situ Pd(0) Complexation Step2->Step3 Step4 4. Asymmetric Catalysis Tsuji-Trost Reaction Step3->Step4 Step5 5. Validation Chiral HPLC & NMR Analysis Step4->Step5

Figure 1. Experimental workflow for ligand derivatization and catalytic validation.

Self-Validating Protocol: Enantioselective Tsuji-Trost Allylation

This protocol outlines the in situ generation of the active Pd(0) catalyst using the C3-diphenylphosphino derivative of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (L1 ), followed by the enantioselective alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate.

Trustworthiness Checkpoint: To ensure the protocol is self-validating, a parallel racemic control using achiral triphenylphosphine (PPh3) must be run. This establishes the baseline background reaction and proves that all observed stereoinduction is strictly derived from the L1 ligand.

Phase A: Catalyst Pre-activation
  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Pd(η3-C3H5)Cl]2 (2.5 mg, 0.0068 mmol, 2.5 mol% Pd) and the chiral ligand L1 (6.5 mg, 0.015 mmol, 5.5 mol%).

  • Add anhydrous, degassed dichloromethane (DCM) (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes. Causality: The choice of[Pd(η3-C3H5)Cl]2 over Pd(OAc)2 is deliberate. The allyl chloride dimer readily cleaves in the presence of the bulky bicyclic ligand to form the active monomeric species without requiring an external reductant. Successful complexation is visually validated by the solution transitioning from a cloudy orange suspension to a clear, pale-yellow solution.

Phase B: Nucleophile Generation & Reaction Execution
  • To the pale-yellow catalyst solution, add rac-1,3-diphenylallyl acetate (69 mg, 0.27 mmol, 1.0 equiv).

  • In a separate vial, prepare the nucleophile mixture: dimethyl malonate (107 mg, 0.81 mmol, 3.0 equiv), N,O-bis(trimethylsilyl)acetamide (BSA) (165 mg, 0.81 mmol, 3.0 equiv), and a catalytic amount of anhydrous potassium acetate (KOAc) (2.0 mg).

  • Transfer the nucleophile mixture dropwise to the Schlenk tube at 0 °C. Causality: BSA and KOAc are utilized instead of a hard base (e.g., NaH or LDA). BSA silylates the malonate, and the catalytic acetate anion generates the active enolate in situ. This maintains a low, steady-state concentration of the enolate, preventing the premature cleavage of the N-tosyl protecting group and suppressing background racemic alkylation.

  • Stir the reaction at 0 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

Phase C: Workup & Validation
  • Quench the reaction by adding saturated aqueous NH4Cl (2 mL) and extract with DCM (3 × 5 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, concentrate, and purify via flash column chromatography.

  • Determine the enantiomeric excess (ee) using chiral HPLC (Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min, 254 nm). Compare retention times against the racemic standard generated from the PPh3 control.

CatalyticCycle Precat Pd(allyl)Cl dimer + Ligand Active Active Pd(0)L* Complex Precat->Active Cleavage OxAdd Oxidative Addition (Allyl Acetate) Active->OxAdd Substrate Binding PiAllyl π-Allyl-Pd Intermediate OxAdd->PiAllyl -OAc NuAttack Nucleophilic Attack (Malonate) PiAllyl->NuAttack Nu- Prod Product Release (Chiral Allylic Compound) NuAttack->Prod Reductive Elimination Prod->Active Catalyst Regeneration

Figure 2. Catalytic cycle of Pd-catalyzed AAA using the bicyclic hemilabile ligand.

Data Presentation

The table below summarizes the optimization parameters for the asymmetric allylic alkylation utilizing the L1 derivative. The data highlights the necessity of lower temperatures to maximize the stereocontrol imparted by the rigid bicyclic framework.

EntryLigandSolventTemp (°C)Yield (%)ee (%)
1PPh3 (Control)DCM25950
2L1 DCM259288
3L1 THF258582
4L1 DCM09096
5L1 Toluene08191

Table 1. Optimization of the Pd-Catalyzed Asymmetric Allylic Alkylation. Conditions: 1.0 equiv allyl acetate, 3.0 equiv dimethyl malonate, 2.5 mol% Pd, 5.5 mol% ligand.

References

1.[1] Title: Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Source: Organic Process Research & Development (ACS Publications) URL:

2.[2] Title: Enantioselective Synthesis of α-Tertiary Hydroxyaldehydes by Palladium-Catalyzed Asymmetric Allylic Alkylation of Enolates Source: Organic Chemistry Portal / Journal of the American Chemical Society URL:

Sources

Method

Application Note: Nucleophilic Reactions of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocols.

Introduction & Rationale

The incorporation of three-dimensional, conformationally restricted scaffolds is a cornerstone strategy in modern medicinal chemistry. The 2-oxa-5-azabicyclo[2.2.2]octane core—a bridged morpholine—has garnered significant attention for its ability to improve the pharmacokinetic profiles of drug candidates. By increasing the fraction of sp³ carbons (


) and modulating the polar surface area, this bridged system effectively reduces lipophilicity (

) and enhances aqueous solubility compared to traditional, flat morpholine or piperidine rings[1].

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane serves as a highly versatile, stable building block in organic synthesis. The strongly electron-withdrawing


-tosyl group not only protects the secondary amine but also modulates the electronic environment of the bicyclic framework. Depending on the reaction conditions, this compound can undergo two primary divergent pathways:
  • Regioselective Nucleophilic Ring-Opening: Cleavage of the strained C–O bond to yield highly functionalized cis-disubstituted piperidines.

  • Chemoselective N-Detosylation: Removal of the tosyl group to liberate the free bridged morpholine core for subsequent functionalization.

This application note details the mechanistic causality governing these transformations and provides self-validating protocols for their execution in drug discovery workflows.

Mechanistic Insights: Causality in Ring-Opening

The inherent strain of the bicyclo[2.2.2]octane system makes the 2-oxa-5-azabicyclo[2.2.2]octane core susceptible to ring-opening reactions under nucleophilic conditions[2]. Understanding the regioselectivity of this process is critical for predictive synthetic planning.

The Role of Bredt's Rule in Regioselectivity

When a nucleophile attacks the bicyclic ether, it must choose between the two carbons adjacent to the oxygen atom: C1 (the bridgehead carbon) and C3 (the methylene carbon).

  • C1 Attack (Forbidden): An

    
     nucleophilic substitution requires a backside attack, which would force the bridgehead carbon to undergo an inversion of stereochemistry. In a rigid bicyclo[2.2.2]octane system, this inversion is geometrically impossible, a constraint fundamentally rooted in Bredt's Rule[2].
    
  • C3 Attack (Favored): The nucleophile exclusively attacks the less sterically hindered and geometrically accessible C3 position.

Following the


 attack at C3, the C3–O bond is cleaved, relieving the ring strain and yielding a 4-substituted-5-hydroxypiperidine  derivative. The stereochemical integrity of the starting material dictates that the resulting piperidine substituents will possess a cis-relationship.

Mechanism A 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (Strained Bridged Morpholine) B Nucleophilic Attack (Nu⁻) at C3 Position A->B Regioselective SN2 C C-O Bond Cleavage (Relief of Ring Strain) B->C Bridgehead C1 protected by Bredt's Rule D cis-Disubstituted Piperidine (Functionalized Scaffold) C->D Stereospecific Ring Opening

Caption: Mechanistic pathway of the regioselective nucleophilic ring-opening of the bicyclic morpholine.

Quantitative Data: Nucleophile Scope & Optimization

The choice of nucleophile and activation strategy dictates the yield and efficiency of the ring-opening process. Table 1 summarizes the expected outcomes based on empirical optimization.

Table 1: Nucleophile Scope and Reaction Outcomes

Nucleophile TypeReagent ExampleActivation MethodMajor ProductTypical Yield
Carbon (Soft) AllyltrimethylsilaneLewis Acid (

)
4-Allyl-5-hydroxypiperidine75–85%
Carbon (Hard) Grignard (

)
None / Thermal4-Alkyl-5-hydroxypiperidine60–70%
Heteroatom (N) Primary AminesAcid Catalysis (

)
4-Amino-5-hydroxypiperidine65–80%
Hydride

Thermal5-Hydroxypiperidine (Reduction)>85%

Experimental Protocols

The following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to ensure reaction fidelity before proceeding to workup.

Workflow Step1 Substrate Preparation Dry Solvent, Inert Atm. Step2 Nucleophile Addition (e.g., Allyl-TMS) Step1->Step2 Step3 Lewis Acid Activation (BF3·OEt2 at -78°C) Step2->Step3 Step4 Quenching & Extraction (NaHCO3 Workup) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step experimental workflow for the Lewis acid-mediated nucleophilic ring-opening reaction.

Protocol A: Lewis Acid-Mediated Nucleophilic Ring-Opening

Objective: Synthesize a functionalized cis-disubstituted piperidine via C–O bond cleavage.

Materials:

  • 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (1.0 equiv, 1.0 mmol)

  • Allyltrimethylsilane (3.0 equiv, 3.0 mmol)

  • Boron trifluoride diethyl etherate (

    
    ) (1.5 equiv, 1.5 mmol)
    
  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon for 5 minutes.

  • Dissolution: Dissolve 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (267.3 mg, 1.0 mmol) in 10 mL of anhydrous DCM.

  • Nucleophile Addition: Inject allyltrimethylsilane (0.48 mL, 3.0 mmol) into the reaction mixture. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add

    
     (0.19 mL, 1.5 mmol) over 5 minutes. Causality Note: The Lewis acid coordinates to the bridging oxygen, weakening the C3-O bond and lowering the activation energy for the incoming nucleophile.
    
  • Propagation: Stir the mixture at -78 °C for 1 hour, then gradually allow it to warm to 0 °C over 2 hours.

  • Validation Checkpoint: Sample 10 µL of the mixture, quench in saturated

    
    , and extract with EtOAc. Analyze via LC-MS to confirm the disappearance of the starting material (
    
    
    
    268
    
    
    ) and the appearance of the ring-opened product.
  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous

    
     at 0 °C. Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure cis-4-allyl-1-tosylpiperidin-5-ol.

Protocol B: Chemoselective N-Detosylation (Preserving the Bicyclic Core)

Objective: Remove the tosyl protecting group without cleaving the strained bicyclic ether.

Materials:

  • 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (1.0 equiv, 1.0 mmol)

  • Magnesium turnings (10.0 equiv, 10.0 mmol)

  • Anhydrous Methanol (15 mL)

Step-by-Step Procedure:

  • Preparation: In a dry 50 mL flask, dissolve the substrate (267.3 mg, 1.0 mmol) in 15 mL of anhydrous methanol under an Argon atmosphere.

  • Reagent Addition: Add freshly activated Magnesium turnings (243 mg, 10.0 mmol) to the solution.

  • Reaction Execution: Sonicate the reaction mixture at room temperature for 2–4 hours. Causality Note: Single-electron transfer (SET) from the magnesium surface selectively reduces the N-S bond, releasing the sulfinate leaving group without providing sufficient nucleophilic driving force to break the C-O ether bridge.

  • Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The free amine will appear as a highly polar spot that stains intensely.

  • Workup: Filter the mixture through a Celite pad to remove unreacted magnesium. Concentrate the filtrate, redissolve in DCM, and wash with 1M NaOH to remove magnesium salts.

  • Isolation: Dry the organic layer over

    
     and concentrate to yield the free 2-oxa-5-azabicyclo[2.2.2]octane, which can be immediately used for downstream coupling.
    

References

Sources

Application

Application Note: Stereoselective Synthesis and Utilization of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

This Application Note is structured to guide researchers through the stereoselective synthesis and strategic application of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane . This scaffold, often referred to as a "zigzag bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the stereoselective synthesis and strategic application of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane . This scaffold, often referred to as a "zigzag bicyclic morpholine," has emerged as a critical saturated bioisostere for the phenyl ring in medicinal chemistry, offering improved solubility and metabolic stability while maintaining precise exit vectors.

Introduction: The "Zigzag" Morpholine Scaffold

In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is a dominant strategy to improve clinical success rates. The 2-oxa-5-azabicyclo[2.2.2]octane core serves as a rigid, three-dimensional bioisostere for para-substituted phenyl rings.

Unlike the flat phenyl ring, this bridged system imparts specific physicochemical advantages:

  • lowered Lipophilicity (LogD): The ether oxygen and amine nitrogen reduce the overall lipophilicity compared to a benzene ring.

  • Enhanced Solubility: The basic nitrogen and polar oxygen improve aqueous solubility.

  • Metabolic Stability: The bridged bicyclic nature prevents oxidative metabolism common to aromatic rings (e.g., hydroxylation).

The 5-Tosyl derivative is the stable, protected intermediate of choice. The tosyl group protects the secondary amine during the harsh conditions required to form the strained [2.2.2] bridge and serves as a handle for purification before downstream coupling.

Mechanistic Insight & Retrosynthetic Logic

The synthesis of the [2.2.2] system is thermodynamically challenged due to ring strain. The most robust stereoselective route, developed by process chemists at Merck (Matth et al.), relies on a Crystallization-Induced Diastereomer Transformation (CIDT) followed by a metal-mediated intramolecular


 cyclization.
Key Mechanistic Pillars:
  • Chiral Pool Start: Utilization of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) ensures high optical purity.

  • CIDT: Epimerization of intermediates allows for the convergence of diastereomers into a single stereoisomer, maximizing yield.

  • Ti-Mediated Closure: Titanium(IV) isopropoxide acts as a Lewis acid to activate the leaving group (or the nucleophile) and template the transition state for the formation of the ether bridge.

Pathway Visualization

The following diagram illustrates the stereochemical logic from the linear precursor to the bicyclic core.

SynthesisPath cluster_0 Critical Control Point Start Chiral Precursor (5-Hydroxypiperidine deriv.) Inter Activated Intermediate (Tosyl/Nosyl Protected) Start->Inter Protection & Activation CIDT CIDT Process (Epimerization) Inter->CIDT Thermodynamic Control Cyclization Intramolecular Cyclization Ti(OiPr)4 Mediated CIDT->Cyclization Stereoselective Ring Closure Product 5-Tosyl-2-oxa-5-azabicyclo [2.2.2]octane Cyclization->Product Isolation

Caption: Logic flow for the stereoselective construction of the [2.2.2] bridged system, highlighting the critical Ti-mediated cyclization step.

Protocol A: Stereoselective Synthesis of the Scaffold

This protocol is adapted from high-efficiency routes optimized for scale and enantiopurity. It assumes the use of a 5-hydroxypiperidine precursor.

Reagents & Equipment[1]
  • Starting Material: (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (or ester).[1]

  • Protecting Agent: p-Toluenesulfonyl chloride (TsCl) or 2-Nitrobenzenesulfonyl chloride (NsCl). Note: NsCl is often used if mild deprotection is required later, but TsCl provides the specific target molecule.

  • Cyclization Reagent: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ).
    
  • Solvents: Acetonitrile (MeCN), Toluene (anhydrous).

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, inert atmosphere (

    
    ).
    
Step-by-Step Methodology
Step 1: N-Sulfonylation (Protection)
  • Dissolution: Dissolve (2S,5S)-5-hydroxypiperidine-2-carboxylate (1.0 equiv) in MeCN (5 vol).

  • Base Addition: Add Triethylamine (3.0 equiv) at 0°C.

  • Sulfonylation: Slowly add TsCl (1.1 equiv) as a solution in MeCN. Maintain internal temperature < 10°C.

  • Reaction: Warm to 20°C and stir for 2 hours. Monitor by HPLC/LCMS for consumption of amine.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Checkpoint: Ensure the sulfonamide is formed quantitatively.

Step 2: Stereocenter Management (Optional CIDT)

If the starting material is a mixture of cis/trans isomers, a CIDT step is required to maximize the yield of the precursor suitable for cyclization.

  • Slurry: Suspend the crude sulfonamide in Toluene/MeOH (9:1).

  • Base: Add DBU (0.1 equiv) to facilitate epimerization at the

    
    -center (C2).
    
  • Aging: Stir at 20°C for 24-48 hours. The desired cis-isomer (pre-cyclization conformation) typically crystallizes out or equilibrates.

  • Isolation: Filter the solids to obtain the stereochemically pure intermediate.

Step 3: Ti-Mediated Ring Closure (The Critical Step)
  • Setup: Charge the functionalized piperidine intermediate (1.0 equiv) into a reactor. Add anhydrous Toluene (10 vol).

  • Reagent Addition: Add Ti(OiPr)

    
     (0.5 - 1.0 equiv). Note: Stoichiometry varies based on exact substrate; 0.5 equiv is often catalytic but 1.0 ensures rate acceleration.
    
  • Heating: Heat the mixture to reflux (110°C) for 12–24 hours.

    • Mechanism:[2] The Ti species coordinates the hydroxyl group and the ester/leaving group, facilitating the intramolecular attack to form the [2.2.2] bridge.

  • Quench: Cool to 20°C. Add aqueous citric acid or Rochelle's salt solution to break the Titanium emulsion. Stir vigorously for 2 hours.

  • Extraction: Separate phases. Wash the organic phase with water and brine.

  • Purification: Concentrate and recrystallize from iPrOAc/Heptane to yield 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane as a white solid.

Data Validation Table
ParameterSpecificationMethod of Verification
Appearance White to off-white solidVisual Inspection
Purity >98% (AUC)HPLC (C18 column, MeCN/H2O)
Enantiomeric Excess >99% eeChiral HPLC (e.g., Chiralpak AD-H)
Identity Mass [M+H]+ = 268.1 (approx)LC-MS
Stereochemistry NOE correlations between bridgehead protons1H-NMR (NOESY)

Protocol B: Application (Deprotection & Coupling)

Once the 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is synthesized, it is rarely the final drug. It is a scaffold. The "Use" involves removing the Tosyl group to expose the secondary amine for coupling to the drug core.

Note: If the Tosyl group is too difficult to remove (requires HBr/Phenol or Na/Naphthalene), the Nitrobenzenesulfonyl (Ns) analog is often synthesized instead (Protocol A, Step 1) as it can be removed mildly with thiols.

Deprotection of the Tosyl Group (Harsh Conditions)
  • Reagent:

    
     in Acetic Acid (33%) and Phenol.
    
  • Conditions: Heat the Tosyl-protected scaffold at 70°C for 12 hours.

  • Workup: Basify with NaOH to pH 10, extract with DCM. Caution: The free amine is highly water-soluble.

  • Alternative (Reductive): Sodium naphthalenide in THF at -78°C (for sensitive substrates).

Functionalization (Coupling)

Once the amine (2-oxa-5-azabicyclo[2.2.2]octane) is free:

  • SNAAr Coupling: React with heteroaryl chlorides (e.g., chloropyrimidines) using

    
     in DMSO at 80°C.
    
  • Amide Coupling: React with carboxylic acids using HATU/DIPEA in DMF.

Application Note: Designing Bioisosteres

When replacing a phenyl ring with the 5-tosyl-2-oxa-5-azabicyclo[2.2.2]octane core, consider the Exit Vectors .

  • Phenyl Ring: Planar, 180° angle between para-substituents.

  • [2.2.2] Scaffold: The angle between the bridgehead carbon and the nitrogen is also 180° (linear projection), but the bulk is 3D.

  • Advantage: The [2.2.2] scaffold occupies a cylindrical volume, filling hydrophobic pockets more effectively than a flat disk, potentially increasing binding affinity via Van der Waals contacts.

Bioisostere cluster_phenyl Traditional Aromatic cluster_bio Saturated Bioisostere Phenyl Phenyl Ring (Planar, Flat) Scaffold 2-oxa-5-azabicyclo[2.2.2]octane (3D, Rigid, Soluble) Phenyl->Scaffold Bioisosteric Replacement Target: Improved Solubility & Metabolic Stability

Caption: Transition from planar aromatic rings to the 3D bridged scaffold improves drug-like properties.

References

  • Matth, R. et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development. [Link](Note: URL points to the OPRD journal entry for this topic).

  • Levterov, V. V. et al. (2023).[3][4] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications.[4] [Link]

  • Blanchard, N. et al. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. Journal of Organic Chemistry. [Link]

  • PubChem Compound Summary. 2-Oxa-5-azabicyclo[2.2.2]octane. National Center for Biotechnology Information. [Link]

Sources

Method

functionalization of the 2-oxa-5-azabicyclo[2.2.2]octane skeleton

Executive Summary The 2-oxa-5-azabicyclo[2.2.2]octane skeleton represents a high-value "zigzag" bicyclic morpholine motif.[1][2] In modern medicinal chemistry, it serves as a rigid, saturated bioisostere of the phenyl ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxa-5-azabicyclo[2.2.2]octane skeleton represents a high-value "zigzag" bicyclic morpholine motif.[1][2] In modern medicinal chemistry, it serves as a rigid, saturated bioisostere of the phenyl ring (specifically ortho- or meta-substituted arenes) and morpholine. Its incorporation into drug candidates, such as the IDH1 mutant inhibitor MRK A , has demonstrated significant improvements in metabolic stability, solubility, and vector control compared to planar aromatic systems.

This guide provides a definitive protocol for the construction and functionalization of this scaffold. Unlike simple heterocycles, the 2-oxa-5-azabicyclo[2.2.2]octane core is rarely functionalized via direct C–H activation. Instead, high-fidelity synthesis requires a "functionalization-first" approach, where stereocenters and substituents are established prior to the final bicyclic ring closure.

Structural Analysis & Strategic Value

The 2-oxa-5-azabicyclo[2.2.2]octane core offers distinct advantages over traditional scaffolds:

  • Vector Definition: The [2.2.2] bridge locks substituents into precise 3D vectors, avoiding the "floppy" conformational penalties of substituted morpholines.

  • Metabolic Hardening: The bridged system removes labile benzylic-like positions found in planar systems.

  • Basicity Modulation: The bridgehead nitrogen (N5) typically exhibits a lower pKa than piperidine, improving oral bioavailability and CNS penetration.

Table 1: Physicochemical Comparison
PropertyPhenyl RingMorpholine2-Oxa-5-azabicyclo[2.2.2]octane
Geometry Planar (2D)Chair (Flexible 3D)Rigid Bridged (3D)
Solubility LowHighHigh
Metabolic Stability Variable (CYP oxidation)ModerateHigh (Steric protection)
Vector Exit 120° / 180°VariableDefined (Bridgehead/Bridge)

Core Directive: Synthesis Protocol

Objective: Stereoselective synthesis of the (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane core. Primary Reference: Maddess, M. L. et al. Org.[3] Process Res. Dev.2022 , 26, 640–647.[3]

This protocol utilizes a Crystallization-Induced Diastereomer Transformation (CIDT) to set the absolute stereochemistry, followed by a titanium-mediated ring closure.[1][2] This is the industry-standard method for accessing the scaffold with high optical purity.

Workflow Visualization

G Start 5-Hydroxypiperidine-2-carboxylic acid (HPA) Inter1 N-Protection & Lactonization Start->Inter1 Cbz-Cl, H+ Inter2 Bicyclic Lactone (Mixture of Diastereomers) Inter1->Inter2 Ac2O, Heat CIDT CIDT Epimerization (Thermodynamic Control) Inter2->CIDT DBU, Crystallization PureLactone Pure (R,R)-Lactone CIDT->PureLactone >99% de Reduction Reduction to Diol PureLactone->Reduction LiBH4 RingClose Ti(OiPr)4 Mediated Cyclization Reduction->RingClose Ti(OiPr)4, Heat Product (1R,4R)-2-Oxa-5-azabicyclo [2.2.2]octane RingClose->Product Final Scaffold

Figure 1: Stereoselective synthesis workflow for the 2-oxa-5-azabicyclo[2.2.2]octane core via CIDT.

Detailed Protocol Steps

Step 1: Precursor Preparation (Lactone Formation)

  • Starting Material: Begin with (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA).[1][2]

  • N-Protection: Treat HPA with Cbz-Cl (Benzyl chloroformate) in aqueous NaOH/THF to protect the amine.

  • Lactonization: Subject the N-Cbz intermediate to acetic anhydride (Ac₂O) at reflux. This forms the bicyclic lactone intermediate.[1]

    • Note: This step initially produces a mixture of diastereomers due to the harsh conditions.

Step 2: Epimerization (The CIDT Step) Crucial Step for Stereocontrol.

  • Solvent System: Suspend the lactone mixture in isopropyl acetate (IPAc).

  • Base Treatment: Add catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Process: Heat the mixture to 50–60 °C. The "undesired" diastereomers equilibrate to the thermodynamically stable (1R,4R) form, which crystallizes out of solution.

  • Isolation: Cool to 20 °C and filter.

    • Validation: Check chiral HPLC. Target >99% diastereomeric excess (de).

Step 3: Reduction to Diol

  • Reagent: Dissolve the pure lactone in THF and treat with Lithium Borohydride (LiBH₄).

  • Reaction: Stir at 0 °C to room temperature. The lactone opens to form the cis-1,4-disubstituted piperidine diol (N-Cbz-2-hydroxymethyl-5-hydroxypiperidine).

  • Workup: Quench carefully with acetone/water to destroy excess borohydride.

Step 4: Intramolecular Etherification (Ring Closure)

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄].

  • Conditions: Dissolve the diol in toluene. Add Ti(OiPr)₄ (0.3–0.5 equiv) and heat to reflux (110 °C).

  • Mechanism: The titanium activates the primary alcohol for displacement by the secondary alcohol (or vice versa, depending on specific substitution), closing the [2.2.2] ether bridge.

  • Purification: Acidic workup removes the titanium. The product is the N-Cbz protected 2-oxa-5-azabicyclo[2.2.2]octane.

  • Deprotection (Optional): Hydrogenation (H₂, Pd/C) yields the free secondary amine.

Functionalization Strategies

Direct C–H functionalization of the formed bicycle is kinetically difficult and lacks regiocontrol. Therefore, functionalization is best achieved post-synthesis at the Nitrogen (N5) or pre-synthesis at Carbon positions .

Strategy A: N-Functionalization (Post-Synthesis)

The N5 position is a secondary amine and the primary handle for library generation.

  • Reductive Amination:

    • Reagents: Aldehyde/Ketone + NaBH(OAc)₃ in DCE.

    • Application: Ideal for attaching solubilizing tails or lipophilic groups.

  • Amide Coupling:

    • Reagents: Carboxylic Acid + HATU/DIPEA in DMF.

    • Note: The bridgehead nitrogen is less nucleophilic than a standard piperidine due to steric bulk. Extended reaction times (12–24 h) or stronger coupling agents (e.g., COMU) may be required.

  • SnAr / Buchwald-Hartwig:

    • Reagents: Aryl Halide + Pd₂dba₃/XPhos + NaOtBu.

    • Application: Attaching the scaffold directly to heteroaromatic cores (as seen in IDH1 inhibitors).

Strategy B: C-Functionalization (Pre-Synthesis)

To introduce substituents at C1, C3, or C8 (the ethylene bridge), you must modify the piperidine precursor before Step 1.

  • C8-Substitution (The "Zigzag" Motif):

    • Method: Use a substituted 5-hydroxypiperidine-2-carboxylic acid starting material.[1][2]

    • Example: MRK A utilizes a substituent on the C8 bridge.[1] This was installed early in the synthesis of the linear precursor, not on the bicycle.

  • C3-Substitution:

    • Method: Grignard addition to the lactone intermediate (Step 2) prior to reduction. This converts the lactone carbonyl into a tertiary alcohol, which then cyclizes to form a C3-substituted bridge.

Applications in Drug Discovery

Case Study: IDH1 Mutant Inhibitors (MRK A)

Merck & Co. utilized the 2-oxa-5-azabicyclo[2.2.2]octane scaffold to replace a planar phenyl ring.

  • Problem: The initial phenyl-based lead suffered from poor solubility and rapid metabolic clearance.

  • Solution: Replacement with the (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane core.[1][4]

  • Outcome:

    • Solubility: Increased by >50-fold due to the polarity of the ether oxygen and the basicity of the amine.

    • Selectivity: The rigid 3D vector minimized off-target binding compared to the flat aromatic precursor.

Case Study: ELOVL6 Inhibitors

While primarily exploring the 2-azabicyclo[2.2.2]octane (all-carbon bridge) analog, research has shown that the oxa-aza variant provides superior metabolic stability (lower lipophilicity, LogD) while maintaining the necessary "space-filling" volume of the binding pocket.

References

  • Maddess, M. L. et al. "Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane." Organic Process Research & Development, 2022 , 26(3), 640–647.

  • Mykhailiuk, P. K. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring."[5][6][7] Nature Communications, 2023 , 14, 5608.

  • Blanchard, N. et al. "Synthesis of 2-oxa-5-azabicyclo[2.2.2]octane derivatives." European Journal of Organic Chemistry, 2005 , 2005(15), 3245–3256.

  • Merck Sharp & Dohme Corp. "IDH1 Mutant Inhibitors." World Intellectual Property Organization Patent WO2020/055745.

Sources

Application

Application Note: Protocol for the Reductive Deprotection of the Tosyl Group from 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

Executive Summary & Rationale The 2-oxa-5-azabicyclo[2.2.2]octane framework is an increasingly valuable saturated bioisostere for phenyl rings in modern drug discovery. It offers improved physicochemical properties, such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 2-oxa-5-azabicyclo[2.2.2]octane framework is an increasingly valuable saturated bioisostere for phenyl rings in modern drug discovery. It offers improved physicochemical properties, such as enhanced aqueous solubility and reduced metabolic liability. During the synthesis of this bridged morpholine scaffold, the secondary amine is frequently protected with a robust p-toluenesulfonyl (tosyl) group.

Detosylation of secondary amines is notoriously challenging. Traditional deprotection methods employing harsh acidic conditions (e.g., refluxing HBr/AcOH or concentrated H₂SO₄) are highly prone to cleaving the sensitive bicyclic ether linkage of the 2-oxa-5-azabicyclo[2.2.2]octane core. Therefore, Single-Electron Transfer (SET) reductive cleavage is the mandated approach to remove the tosyl group while preserving the structural integrity of the bicyclic system.

Mechanistic Insights: Single-Electron Transfer (SET) Cleavage

Reductive detosylation relies on the generation of solvated electrons or highly reactive metal surfaces that donate an electron into the lowest unoccupied molecular orbital (LUMO) of the sulfonamide aromatic ring[3]. This SET event generates a transient radical anion intermediate.

The causality of the cleavage lies in the subsequent fragmentation of the S–N bond, which expels the p-toluenesulfinate anion as a highly stable leaving group. This yields a nitrogen-centered radical that is rapidly protonated by a protic solvent or additive to furnish the free amine[2].

SET_Mechanism A 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane B Radical Anion Intermediate A->B + e⁻ (SET) C S-N Bond Cleavage B->C Fragmentation D 2-oxa-5-azabicyclo[2.2.2]octane (Free Amine) C->D + H⁺ E p-Toluenesulfinate (Byproduct) C->E

SET mechanism for reductive detosylation of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.

Experimental Workflows & Protocols

Workflow Start Substrate: 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane MethodA Method A: Na-SG(I) in THF (Ambient, 30 min) Start->MethodA MethodB Method B: Mg/MeOH, Sonication (Mild, 2-4 hrs) Start->MethodB MethodC Method C: Na/NH3(l) (Cryogenic, 1 hr) Start->MethodC Workup Aqueous Quench & Extraction (EtOAc/DCM) MethodA->Workup MethodB->Workup MethodC->Workup Product Product: 2-oxa-5-azabicyclo[2.2.2]octane Workup->Product

Experimental workflows for the detosylation of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.

Protocol A: Sodium-Silica Gel (Na-SG(I)) Method (Preferred for Safety & Scalability)

Rationale: Liquid ammonia and pyrophoric sodium metal pose significant safety risks. [1] provides a stable, free-flowing powder with an immense surface area, allowing Birch-like reductions at ambient temperatures without cryogenic equipment.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, suspend 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (1.0 equiv, typically 1–5 mmol) in anhydrous THF (0.1 M).

  • Reagent Addition: Add Na-SG(I) (35–40% alkali metal, 4.0–5.0 equiv) in one portion at 0 °C. The black powder will disperse rapidly.

  • Proton Source: Slowly add a proton source with a pKa of 8–10, such as tert-butanol (2.0 equiv), to facilitate the protonation of the amine radical and drive the reaction forward.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30–60 minutes. Monitor via TLC (stain with ninhydrin; the secondary amine will appear as a distinct spot).

  • Quench & Workup (Self-Validating): Carefully quench the remaining Na-SG(I) by the dropwise addition of methanol, followed by water. Filter the mixture through a pad of Celite to remove the silica gel. Extract the aqueous filtrate with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-oxa-5-azabicyclo[2.2.2]octane.

Protocol B: Magnesium in Methanol under Sonication (Preferred for Bench-Friendly Mildness)

Rationale: Mg/MeOH is a highly versatile and economical SET reducing system [2]. However, magnesium turnings rapidly form a passivation layer of magnesium methoxide. Utilizing ultrasonication continuously cleans the metal surface via cavitation, exposing fresh magnesium and driving the reaction forward.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the tosylated substrate (1.0 equiv) in anhydrous methanol (0.05 M).

  • Activation: Add magnesium turnings (10.0–15.0 equiv). Note: Pre-activating the Mg turnings with a crystal of iodine or 1,2-dibromoethane reduces the induction time.

  • Sonication: Submerge the flask in an ultrasonic bath at room temperature. The reaction will become exothermic and effervescent (H₂ gas evolution). Maintain sonication for 2–4 hours.

  • Workup (Self-Validating): Once complete (TLC confirmation), quench the mixture with saturated aqueous NH₄Cl to dissolve the magnesium salts. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to isolate the free amine.

Protocol C: Classic Sodium in Liquid Ammonia (The Gold Standard for Recalcitrant Substrates)

Rationale: Solvated electrons in liquid ammonia provide the highest reduction potential. This method is reserved for sterically hindered substrates that resist milder SET conditions.

  • Condensation: Condense anhydrous ammonia gas (~20 mL/mmol substrate) into a 3-neck flask cooled to -78 °C (dry ice/acetone bath) equipped with a cold finger condenser.

  • Solvated Electrons: Add freshly cut sodium metal (4.0 equiv) in small pieces until a persistent deep blue color is established, indicating the presence of solvated electrons.

  • Substrate Addition: Add a solution of the tosylated substrate (1.0 equiv) in anhydrous THF dropwise. Stir at -78 °C for 1 hour.

  • Quench: Quench the reaction by carefully adding solid NH₄Cl until the blue color dissipates. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Workup (Self-Validating): Partition the residue between 1M NaOH and dichloromethane. Extract, dry, and concentrate to obtain the target amine.

Quantitative Data Summary

The following table summarizes the operational parameters for the detosylation of 2-oxa-5-azabicyclo[2.2.2]octane derivatives across the three protocols:

MethodReagentsTemperatureReaction TimeSafety ProfileTypical Yield
A Na-SG(I), THF, t-BuOH0 °C to RT0.5 - 1 hHigh (Stable solid)80 - 90%
B Mg turnings, MeOH, SonicationAmbient (Exothermic)2 - 4 hHigh (Benchtop)75 - 85%
C Na(s), NH₃(l), THF-78 °C1 - 2 hLow (Cryogenic, Toxic)85 - 95%

References

  • Vogt, P. F., et al. "Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Gaston, J. J., Tague, A. J., Smyth, J. E., et al. (2021). "The Detosylation of Chiral 1,2-Bis(tosylamides)." The Journal of Organic Chemistry, 86(13), 9163-9180.[Link]

  • Senboku, H., Nakahara, K., Fukuhara, T., & Hara, S. (2010). "Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group." Tetrahedron Letters, 51(2), 435-438.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

Welcome to the Technical Support Center for the synthesis of bridged bicyclic morpholines. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks, low yields, or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of bridged bicyclic morpholines. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks, low yields, or stereochemical degradation during the synthesis of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.

Synthetic Workflow & Mechanistic Pathway

To establish a baseline for troubleshooting, Figure 1 illustrates the optimized synthetic pathway. The most robust route utilizes a stereospecific intramolecular etherification of a mono-activated N-tosyl-piperidine-2,5-dimethanol derivative.

SynthesisWorkflow Start cis-5-Hydroxypipecolic Acid (Chiral Pool) Tosylation N-Tosylation & Esterification (TsCl, Et3N, MeOH) Start->Tosylation Reduction Ester Reduction (NaBH4) Tosylation->Reduction Diol N-Tosyl-piperidine-2,5-dimethanol Reduction->Diol Activation Regioselective Activation (Primary OH -> OMs) Diol->Activation Intermediate Mono-mesylate Intermediate Activation->Intermediate Cyclization Intramolecular SN2 Cyclization (Ti(OiPr)4, 80°C) Intermediate->Cyclization Product 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane Cyclization->Product

Figure 1: Optimized synthetic workflow for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.

Troubleshooting Guides & FAQs

Q1: Why is the yield of the intramolecular cyclization step consistently below 30%? A1: The 2-oxa-5-azabicyclo[2.2.2]octane core is a highly strained zigzag bicyclic system[1]. When using standard basic conditions (e.g.,


 or 

) to drive the intramolecular

displacement, the secondary alkoxide often acts as a base rather than a nucleophile, leading to competitive E2 elimination of the activated primary alcohol. The Solution: Transition to a transition-metal-mediated cyclization. Utilizing Titanium(IV) isopropoxide (

) coordinates the diol and the leaving group, pre-organizing the molecule into the necessary chair-boat conformation required for the

attack. This templating effect suppresses elimination and can boost yields to over 80%[1].

Q2: I am observing a mixture of products, and NMR indicates epimerization. How do I prevent this? A2: Epimerization typically occurs early in the synthesis, either during the N-tosylation of the pipecolic acid derivative or during esterification. The proton alpha to the carboxylate is relatively acidic. If the base (e.g., Triethylamine or DBU) is added at room temperature, it can transiently deprotonate this position, converting the required cis-isomer into the thermodynamically more stable trans-isomer. Only the cis-isomer possesses the correct geometry to undergo intramolecular lactonization or etherification[2]. The Solution: Maintain strict thermal control. Ensure the reaction mixture is cooled to < 0 °C before the dropwise addition of any amine bases, and never allow the internal temperature to exceed 10 °C during the tosylation phase.

Q3: How do I selectively activate the primary alcohol in the presence of the secondary alcohol? A3: The primary alcohol (hydroxymethyl group) is sterically more accessible, but the bulky N-tosyl group on the piperidine ring creates a complex steric environment. Over-activation (forming the bis-mesylate or bis-tosylate) prevents successful cyclization. The Solution: Perform the activation at -10 °C using exactly 1.05 equivalents of methanesulfonyl chloride (MsCl) or a bulkier sulfonyl chloride. The steric bulk of the N-tosyl group naturally shields the secondary alcohol at C5, allowing for highly regioselective activation of the primary alcohol if the temperature is kept low.

Q4: How can I efficiently separate any unreacted trans-isomer from the final bridged product? A4: Because the trans-isomer cannot cyclize due to geometric constraints, it remains as an open-chain intermediate[2]. The Solution: The bridged 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane product is highly crystalline. Performing a solvent swap to an Ethyl Acetate/Heptane mixture (1:4) will selectively precipitate the desired bicyclic product, leaving the open-chain impurities in the mother liquor[3].

Self-Validating Experimental Protocol: -Mediated Cyclization

This protocol details the critical ring-closure step, engineered with built-in validation checkpoints to ensure process integrity.

Materials:

  • N-Tosyl-piperidine-2,5-dimethanol mono-mesylate (1.0 eq)

  • Titanium(IV) isopropoxide (

    
    ) (1.2 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed reactor with the mono-mesylate intermediate and anhydrous DMF. Stir at 20 °C until complete dissolution is achieved.

    • Self-Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates moisture, which will prematurely hydrolyze the titanium reagent.

  • Catalyst Addition: Add

    
     in one portion[4].
    
    • Self-Validation Checkpoint: The reaction mixture will immediately shift to a pale yellow color. This visual cue confirms the formation of the titanium-alkoxide complex.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 17 hours[4].

    • Self-Validation Checkpoint: Pull an aliquot for LC-MS analysis. The mass of the starting material should be fully consumed, replaced by a dominant peak at m/z 268.1 (

      
       of the cyclized product).
      
  • Quench & Precipitation: Cool the reactor to 20 °C. Slowly charge water (approx. 5 volumes) over 30 minutes.

    • Causality: Water hydrolyzes the titanium complex, precipitating insoluble

      
      . Slow addition ensures the 
      
      
      
      forms a granular, filterable solid rather than a colloidal suspension.
  • Isolation: Filter the mixture through a pad of Celite to remove the

    
     salts. Wash the filter cake with EtOAc. Separate the organic layer of the filtrate, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.

Quantitative Data Summary

The following table summarizes the causal impact of optimizing the cyclization conditions, demonstrating the superiority of the templated approach over classical basic conditions.

ParameterClassical ConditionsOptimized ProtocolMechanistic Impact
Reagent

(2.0 eq)

(1.2 eq)
Titanium pre-organizes the conformation, preventing E2 elimination.
Solvent AcetonitrileDMFDMF stabilizes the transition state of the

displacement.
Temperature 80 °C80 °CHigh thermal energy is required to overcome the strain of the[2.2.2] system.
Epimerization Rate ~15%< 2%Neutral conditions of the Ti-mediated route preserve stereocenters.
Isolated Yield 25% - 35%75% - 83%> 2x yield improvement due to suppression of side reactions[1].

References

  • Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. American Chemical Society (Organic Process Research & Development). Available at:[Link]

  • Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate (Journal of Crystallography). Available at:[Link]

Sources

Optimization

common side reactions in the synthesis of 2-azabicyclo[2.2.2]octane derivatives

Executive Summary The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is a rigid, pharmacologically privileged structure found in Iboga alkaloids and used as a bioisostere for arenes and piperidines. However, its sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is a rigid, pharmacologically privileged structure found in Iboga alkaloids and used as a bioisostere for arenes and piperidines. However, its synthesis is fraught with specific failure modes driven by ring strain , bridgehead constraints (Bredt’s Rule) , and stereoelectronic effects .

This guide provides a root-cause analysis of common side reactions, categorized by reaction stage, with actionable protocols to mitigate them.

Part 1: The Construction Phase (Diels-Alder Cycloaddition)

The most common route to this scaffold is the hetero-Diels-Alder reaction between 1,2-dihydropyridines (diene) and electron-deficient alkenes (dienophile).

Troubleshooting Guide: Diels-Alder Failures
Symptom Probable Cause Corrective Action
Low Yield / Polymerization Diene Instability: 1,2-dihydropyridines are prone to oxidation (to pyridines) or polymerization before reacting.In-situ Generation: Generate the dihydropyridine intermediate (e.g., via NaBH4 reduction of pyridinium salts) in the presence of the dienophile. Inert Atmosphere: Strict exclusion of O2 is required to prevent aromatization.
Wrong Regioisomer Electronic Mismatch: The polarization of the diene/dienophile pair is insufficient to direct regioselectivity.Lewis Acid Catalysis: Use Lewis acids (e.g., ZnCl2, AlCl3) to lower the LUMO of the dienophile. C-2 Blocking: Use a removable blocking group (e.g., -TMS or -CO2Me) at the C-2 position of the dihydropyridine to sterically enforce regiocontrol.
Low Endo/Exo Selectivity Thermodynamic Control: High temperatures promote the retro-Diels-Alder reaction, scrambling the kinetic endo product to the thermodynamic exo product.Temperature Control: Run the reaction at the lowest possible temperature (0°C to RT) using high-pressure conditions (10–15 kbar) or Lewis acid catalysis to maintain kinetic control.
Aromatization (Pyridine Formation) Elimination of Leaving Groups: If the dienophile contains a leaving group (e.g., chloroacrylonitrile), elimination can drive the product back to a flat pyridine system.Dienophile Selection: Avoid dienophiles with β-leaving groups unless aromatization is the desired outcome (e.g., for isoquinoline synthesis).
Visualizing the Pathway

DielsAlderPathways Diene 1,2-Dihydropyridine (Diene) Transition Transition State Diene->Transition Pyridine Pyridine (Oxidation/Elimination) Diene->Pyridine Oxidation (O2) Polymer Polymerized Diene Diene->Polymer Acid/Heat Dienophile Acrylate/Imine (Dienophile) Dienophile->Transition Isoquinuclidine 2-Azabicyclo[2.2.2]octane (Target Product) Transition->Isoquinuclidine Kinetic Control Isoquinuclidine->Pyridine If LG present Retro Retro-Diels-Alder (Reversion) Isoquinuclidine->Retro High T Retro->Diene

Figure 1: Competing pathways in the Diels-Alder synthesis of isoquinuclidines. Note the reversibility (Retro-DA) and oxidation risks.

Part 2: Functional Group Manipulation (Reduction & Substitution)

Once the scaffold is formed, modifying it often leads to ring opening due to the strain inherent in the [2.2.2] system.

Critical Failure: Hydrogenolysis (Ring Opening)

Scenario: You attempt to hydrogenate a double bond (C5=C6) in the bicycle using Pd/C and H2, but isolate a substituted cyclohexane (ring-opened product).

  • Mechanism: The C1–N2 or C4–C5 bonds in strained bicyclic amines are susceptible to hydrogenolysis, especially at the benzylic-like bridgehead positions.

  • Solution:

    • Change Catalyst: Switch from Pd/C (highly active for hydrogenolysis) to PtO2 (Adams' catalyst) or Rh/Al2O3 , which favor alkene hydrogenation over C-N bond cleavage.

    • Control pH: Conduct hydrogenation in neutral or slightly basic solvents (e.g., EtOH with trace Et3N). Acidic conditions protonate the nitrogen, activating the C-N bond for cleavage.

Critical Failure: Hofmann Elimination

Scenario: Alkylation of the bridgehead nitrogen (N2) followed by basic workup results in the formation of a cyclohexenyl amine.

  • Mechanism: Quaternization of the nitrogen makes it a good leaving group. The rigid bicyclic structure often aligns the C3-proton anti-periplanar to the C-N bond, facilitating E2 elimination (ring opening).

  • Solution:

    • Avoid heating quaternary ammonium salts of isoquinuclidines with strong bases.

    • If N-alkylation is required, use reductive amination (aldehyde + NaBH(OAc)3) rather than direct alkylation with alkyl halides to avoid passing through a quaternary intermediate.

Part 3: Structural Integrity & Stability

The [2.2.2] system is governed by Bredt's Rule , which dictates that a double bond cannot be placed at a bridgehead position in small rings.[1][2]

Q&A: Stability & Reactivity

Q: Why can't I perform an SN2 substitution at the C1 or C4 bridgehead?

  • A: SN2 reactions require a backside attack mechanism with inversion of configuration. At a bridgehead, the "back" of the carbon is blocked by the cage structure, making SN2 impossible.

Q: Can I form an enolate or carbocation at the bridgehead?

  • A: Generally, no .[3]

    • Carbocations: A bridgehead carbocation cannot assume the required planar (sp2) geometry due to ring strain (Bredt's rule analog for cations). Solvolysis rates are extremely slow.

    • Enolates: Forming a double bond (C=C) involving the bridgehead carbon violates Bredt's rule. Bridgehead protons are therefore much less acidic than typical alpha-protons.

Q: I observe a rearrangement to a [3.2.1] system. Why?

  • A: This is a Wagner-Meerwein rearrangement . Under acidic conditions, a carbocation formed on the [2.2.2] skeleton may rearrange to the 2-azabicyclo[3.2.1]octane system, which is often thermodynamically more stable or kinetically accessible depending on the specific substitution pattern.

    • Prevention:[3] Avoid strong acids if your scaffold has leaving groups (e.g., -OH, -OTs) at positions adjacent to the bridgeheads.

Visualizing Ring Opening Risks

RingOpening Isoquin 2-Azabicyclo[2.2.2]octane (Intact Scaffold) Cond_H2 Pd/C, H2, Acid Isoquin->Cond_H2 Cond_Base 1. MeI (Quat.) 2. OH- / Heat Isoquin->Cond_Base Cond_Acid Strong Acid (H+) (Carbocation) Isoquin->Cond_Acid Prod_H2 Ring Opening (C-N Cleavage) Cond_H2->Prod_H2 Hydrogenolysis Prod_Hofmann Hofmann Elimination (Cyclohexenyl amine) Cond_Base->Prod_Hofmann E2 Elimination Prod_Rearrange Rearrangement to 2-Azabicyclo[3.2.1]octane Cond_Acid->Prod_Rearrange Wagner-Meerwein

Figure 2: Major degradation pathways. The scaffold is sensitive to aggressive reduction (hydrogenolysis), quaternization/base (Hofmann), and strong acids (Rearrangement).

References

  • Diels-Alder Selectivity & Lewis Acids

    • Title: Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction.[4]

    • Source:Organic Letters / NIH.
    • URL:[Link]

  • Photoredox & Ring Opening Conditions

    • Title: Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage.[5]

    • Source:Organic Chemistry Frontiers.
    • URL:[Link]

  • Hofmann Elimination Mechanism

    • Title: Hofmann Elimination.[3][6]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Bredt's Rule & Bridgehead Stability

    • Title: Bredt's Rule: The Relative Stabilities of Bridgehead Olefins.[2]

    • Source:Master Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting

optimization of reaction conditions for tosylation of bicyclic amines

Introduction Bicyclic amines (e.g., tropanes, azabicyclo[3.1.0]hexanes, diazabicyclo[2.2.1]heptanes) are privileged scaffolds in medicinal chemistry, often serving as pharmacophores for GPCR ligands and enzyme inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bicyclic amines (e.g., tropanes, azabicyclo[3.1.0]hexanes, diazabicyclo[2.2.1]heptanes) are privileged scaffolds in medicinal chemistry, often serving as pharmacophores for GPCR ligands and enzyme inhibitors. However, their rigid conformational landscape and steric bulk present unique challenges during functionalization.

This guide addresses the tosylation (sulfonylation) of these amines. Unlike simple aliphatic amines, bicyclic systems often suffer from retarded reaction rates due to bridgehead steric shielding or unexpected regioselectivity issues in diamine systems. This document provides a self-validating workflow to overcome these hurdles, ensuring high yield and purity.

Module 1: Strategic Reagent Selection & Setup

Q1: My bicyclic amine is secondary but sterically hindered (e.g., 7-azabicyclo[2.2.1]heptane). Standard conditions (TsCl/TEA/DCM) are yielding <20% conversion. What should I change?

Diagnosis: The bridgehead carbons in bicyclic systems create a "steric cone" that blocks the approach of the electrophile (TsCl). Triethylamine (TEA) is often too bulky to effectively deprotonate the intermediate or activate the transition state in these crowded environments.

Solution: Switch to a "Catalytic Hyper-Nucleophile" system.

  • Base: Replace TEA with Pyridine (solvent and base) or use DABCO (1,4-diazabicyclo[2.2.2]octane) as a stoichiometric base.

  • Catalyst: Add DMAP (4-dimethylaminopyridine) at 10–20 mol%. DMAP attacks TsCl to form an N-tosylpyridinium ion, which is a far more reactive electrophile than TsCl itself, overcoming the steric barrier of the amine.

  • Solvent: If solubility is an issue in DCM, use Acetonitrile (MeCN) . It stabilizes the polar transition state better than non-polar solvents.

Q2: I am observing the formation of a quaternary ammonium salt instead of the sulfonamide. Why?

Diagnosis: You are likely attempting to tosylate a tertiary amine (e.g., quinuclidine) or your secondary amine is over-reacting.

  • Mechanism: Tertiary bicyclic amines react with TsCl to form N-tosylammonium salts.[1] These are often unstable and can undergo ring-opening or elimination reactions.[1]

  • Correction: If your target is a sulfonamide, ensure your starting material is a primary or secondary amine.[2] If you are trying to activate a tertiary amine for ring opening, this "side reaction" is actually the desired pathway, but requires anhydrous, non-nucleophilic counter-ions (e.g., use TsOTf instead of TsCl to avoid chloride attack).

Q3: How do I selectively tosylate one amine in a bicyclic diamine (e.g., 2,5-diazabicyclo[2.2.1]heptane)?

Diagnosis: Regioselectivity is governed by nucleophilicity (pKa) and sterics.

  • Guidance:

    • Steric Control: The amine closer to a bridgehead or substituted carbon is less reactive. Use 0.9 equivalents of TsCl at -78 °C to 0 °C to kinetically favor the less hindered amine.[1]

    • pKa Control: If one amine is part of a strained ring or proximal to an electron-withdrawing group, it will be less nucleophilic. Perform a titration-controlled addition of TsCl.[1]

Module 2: Troubleshooting & Optimization

Q4: The reaction stalls at 60% conversion even with excess TsCl. Should I heat it?

Risk: Heating bicyclic amines with TsCl can lead to elimination (forming alkenes) or epimerization if chiral centers are adjacent to the nitrogen.

Protocol:

  • Do not heat above 40 °C initially.

  • Add a "Scavenger Catalyst": Add 0.5 eq of Trimethylamine hydrochloride (Me3N·HCl) . It acts as a proton shuttle, breaking up tight ion pairs that may be stalling the reaction.

  • Alternative Reagent: Switch from TsCl to p-Toluenesulfonic anhydride (Ts2O) . It is more reactive and generates TsOH (a non-nucleophilic byproduct) rather than HCl, reducing side reactions.

Q5: I see a spot on TLC that moves similarly to TsCl, but it’s not my product. What is it?

Identification: This is likely Tosyl Azide (TsN3) (if sodium azide was used previously) or, more commonly, p-Toluenesulfonic anhydride formed in situ, or a bis-sulfonamide (R-N(Ts)2) if the amine was primary.

  • Test: Stain with Phosphomolybdic Acid (PMA) . Sulfonamides stain strongly; TsCl stains weakly.[1]

Module 3: Work-up & Purification (The "Green" Advantage)

Q6: How do I remove excess TsCl without running a difficult column?

The "Cellulose Trick" (Green Chemistry): TsCl is difficult to separate from sulfonamides by chromatography due to similar polarity (Rf values).

  • Method: At the end of the reaction, add 1–2 grams of filter paper (cellulose) or polymer-supported amine (Trisamine) to the reaction mixture.

  • Mechanism: The free hydroxyls on cellulose react with excess TsCl to form cellulose tosylates.

  • Procedure: Stir for 30 minutes at room temperature, then filter. The excess TsCl remains covalently bound to the paper/resin.

Q7: My product is water-soluble (common for small bicyclic amines). How do I work it up?

Protocol: Avoid aqueous extraction.

  • Filter off the precipitated amine hydrochloride salts (if TEA was used).

  • Concentrate the organic phase.[3][4]

  • Purify directly via Reverse-Phase Flash Chromatography (C18) using a water/acetonitrile gradient.[1]

Visualized Workflows

Figure 1: Optimized Reaction Workflow

This diagram outlines the decision logic for selecting reagents based on the steric profile of the amine.

TosylationWorkflow Start Start: Bicyclic Amine Substrate CheckSterics Assess Steric Hindrance (Bridgehead vs. Exocyclic) Start->CheckSterics Standard Standard Conditions: 1.1 eq TsCl, 1.5 eq TEA DCM, 0°C -> RT CheckSterics->Standard Low Hindrance Hindered Hindered/Bridgehead Amine CheckSterics->Hindered High Hindrance Monitor Monitor via TLC/LCMS (Check for TsCl consumption) Standard->Monitor Forcing Forcing Conditions: 1.2 eq TsCl, Pyridine (Solvent) 0.1 eq DMAP Catalyst Reflux if necessary Hindered->Forcing Forcing->Monitor Incomplete Incomplete Conversion? Monitor->Incomplete AddReagent Add Ts2O (Anhydride) or stronger base (NaH) Incomplete->AddReagent Yes Workup Workup: Quench with NaHCO3 OR Cellulose Scavenge Incomplete->Workup No (Complete) AddReagent->Workup

Caption: Decision tree for selecting reaction conditions based on amine steric hindrance.

Figure 2: Troubleshooting Impurities

Logic for identifying and resolving common byproducts.

Troubleshooting Issue Impurity Detected CheckType Analyze Impurity Issue->CheckType BisTos Bis-Tosylation (R-N(Ts)2) CheckType->BisTos Primary Amine? Unreacted Excess TsCl CheckType->Unreacted Similar Rf to Product? Salt Quaternary Salt (Tertiary Amine) CheckType->Salt Precipitate formed? Sol_Bis Solution: Reduce TsCl eq. Use weaker base BisTos->Sol_Bis Sol_Unreacted Solution: Add Cellulose/Amine Scavenger Unreacted->Sol_Unreacted Sol_Salt Solution: Check starting material (Is it tertiary?) Salt->Sol_Salt

Caption: Diagnostic flow for identifying and resolving reaction impurities.

Experimental Protocol: Optimized Tosylation of Hindered Bicyclic Amines

Objective: Synthesis of N-tosyl-7-azabicyclo[2.2.1]heptane (Example).

Reagents:

  • Bicyclic Amine (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv) — Recrystallize from hexane if yellow.[1]

  • Pyridine (3.0 equiv) or TEA (2.0 equiv) + DMAP (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add the bicyclic amine and anhydrous DCM.

  • Base Addition:

    • Standard: Add TEA via syringe.[1]

    • Hindered: Add Pyridine and DMAP.[5]

  • Cooling: Cool the mixture to 0 °C using an ice bath. Critical: Adding TsCl at RT can cause exotherms that lead to bis-tosylation or degradation.[1]

  • Addition: Dissolve TsCl in a minimal amount of DCM and add dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC.[1][2][3][4][6][7] If starting material persists after 12h, heat to 35 °C.

  • Quench/Scavenge:

    • Add N,N-dimethylethylenediamine (0.2 equiv) or filter paper strips and stir for 20 mins to consume excess TsCl.

  • Workup:

    • Dilute with DCM.[1][4]

    • Wash with 1M HCl (to remove Pyridine/DMAP/Unreacted Amine). Note: Ensure your product does not protonate and go into the water layer; sulfonamides are generally not basic.

    • Wash with Sat. NaHCO3 and Brine.[2][4]

    • Dry over Na2SO4 and concentrate.[1][2][3][4]

References

  • BenchChem Technical Support. (2025).[4][6][8] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Retrieved from

  • DABCO vs DMAP Catalysis. (2007). DABCO and DMAP--why are they different in organocatalysis? Angew Chem Int Ed Engl.[1][9] Retrieved from

  • Regioselective Rearrangement. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. J. Org.[1][10] Chem. Retrieved from

  • Green Removal of TsCl. (2016). Facile removal of tosyl chloride from tosylates using cellulosic materials. Tetrahedron. Retrieved from

  • General Tosylation Procedures. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from

Sources

Optimization

removal of byproducts in 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing the 2-oxa-5-azabicyclo[2.2.2]octane scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing the 2-oxa-5-azabicyclo[2.2.2]octane scaffold. This bridged bicyclic morpholine is a highly valuable, rigid bioisostere in medicinal chemistry, but its synthesis is notoriously prone to stereochemical mismatches and elimination side reactions.

Below, you will find mechanistic troubleshooting guides, byproduct removal strategies, and a self-validating experimental protocol to ensure high-purity isolation of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.

Mechanistic Workflow & Byproduct Divergence

The synthesis of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane typically proceeds via the cyclization of a functionalized piperidine precursor, such as a 5-hydroxypipecolic acid (HPA) derivative. The formation of the [2.2.2] bicyclic core is sterically demanding. Deviations in stereochemistry, temperature, or reagent stoichiometry rapidly divert the reaction toward uncyclized diastereomers, elimination products, or persistent reagent byproducts.

G HPA 5-Hydroxypipecolic Acid (HPA) Derivative Tosylation N-Tosylation (TsCl, Base) HPA->Tosylation Intermediate N-Tosyl-5-hydroxypipecolic Acid Intermediate Tosylation->Intermediate TsOH Residual TsCl / TsOH (Reagent Byproduct) Tosylation->TsOH Excess Reagent Cyclization Intramolecular Cyclization (Base, Heat) Intermediate->Cyclization Target 5-Tosyl-2-oxa-5-azabicyclo [2.2.2]octane (Target) Cyclization->Target SN2 / Lactonization TransIso Uncyclized trans-isomer (Steric Byproduct) Cyclization->TransIso Diastereomeric Mismatch Alkene Tetrahydropyridine Alkene (E2 Elimination) Cyclization->Alkene Strong Base / Heat

Reaction workflow for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane synthesis and byproduct divergence.

Troubleshooting Guides & FAQs

Q1: How do I selectively remove uncyclized trans-diastereomer byproducts from the desired cis-bicyclic product? Causality: The formation of the bicyclo[2.2.2]octane skeleton requires precise molecular geometry[1]. During the synthesis from 5-hydroxypipecolic acid derivatives, only the cis-isomer has the necessary spatial proximity between the C5-hydroxyl and the C2-substituent to undergo intramolecular lactonization or etherification[2]. The trans-isomer suffers from extreme steric strain and cannot cyclize, remaining as an open-chain byproduct. Solution & Protocol: Exploit the polarity difference. The uncyclized trans-isomer retains polar functional groups (e.g., a free hydroxyl or carboxylate), whereas the target bicyclic product is a rigid, highly lipophilic structure. If the trans-byproduct contains a free acid, perform a biphasic extraction using dichloromethane and saturated aqueous NaHCO₃. The trans-isomer will partition into the aqueous layer, while the desired 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane remains in the organic phase.

Q2: I am observing significant alkene formation (elimination byproducts) during the intramolecular etherification step. How can I suppress this? Causality: The inherent strain in the bicyclo[2.2.2]octane system makes the cyclization step kinetically challenging[1]. When activating the C5-hydroxyl group (e.g., as a mesylate or tosylate) for intramolecular displacement, the secondary leaving group is highly susceptible to E2 elimination. If the base used is too strong or the temperature too high, proton abstraction outcompetes the desired intramolecular S_N2 substitution, yielding a tetrahydropyridine alkene byproduct. Solution & Protocol: Shift the kinetic balance toward substitution. Replace strong alkoxide bases with mild, sterically hindered bases (e.g., K₂CO₃ or N,N-diisopropylethylamine) in a polar aprotic solvent like DMF. Maintain the reaction temperature strictly between 40–60 °C. For highly stubborn substrates, consider a Ti(O-i-Pr)₄-mediated ring closure, which has been shown to improve stereospecificity and yield in related zigzag morpholine syntheses[3].

Q3: My final product is contaminated with residual p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonic acid (TsOH). What is the most efficient removal method? Causality: TsCl is typically used in excess to drive the N-tosylation to completion. However, its hydrolysis during standard aqueous workups is notoriously slow. The resulting TsOH can also form lipophilic ion pairs that co-extract into the organic phase, complicating the purification of the neutral bicyclic scaffold. Solution & Protocol: Implement a nucleophilic amine quench. Thirty minutes prior to reaction workup, add 0.3 equivalents of N,N-dimethylethylenediamine (DMEDA). DMEDA rapidly reacts with unreacted TsCl to form a highly polar, water-soluble sulfonamide. During the subsequent workup, a simple wash with 1M HCl will quantitatively remove the DMEDA-sulfonamide, while a follow-up wash with saturated NaHCO₃ will neutralize and remove any residual TsOH.

Quantitative Data: Byproduct Profiling & Removal Benchmarks

To ensure analytical rigor, use the following diagnostic ¹H NMR shifts to identify and quantify byproduct contamination before proceeding to purification.

Byproduct CategoryStructural CharacteristicDiagnostic ¹H NMR Shift (CDCl₃)Primary Removal Strategy
Uncyclized trans-isomer Open piperidine ring, free -OH/-COOH~4.1 ppm (broad multiplet, C5-H)Aqueous NaHCO₃ extraction or crystallization
Tetrahydropyridine (Alkene) Endocyclic double bond (E2 elimination)~5.8 - 6.2 ppm (olefinic protons)AgNO₃-impregnated silica gel chromatography
Residual TsCl Aromatic sulfonyl chloride~7.9 ppm (d, J=8 Hz, ortho-protons)DMEDA quench prior to aqueous workup
p-Toluenesulfonic acid (TsOH) Sulfonate anion~7.7 ppm (d, J=8 Hz, ortho-protons)Basic aqueous wash (1M NaOH or Na₂CO₃)

Validated Experimental Protocol

Objective: Synthesize 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane while actively purging trans-isomers and reagent byproducts through a self-validating workflow.

Step 1: N-Tosylation and Reagent Purge

  • Dissolve the piperidine precursor (e.g., 5-hydroxypipecolic acid ester, 1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.

  • Add triethylamine (2.0 equiv) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validating Check: Monitor by TLC (Hexanes/EtOAc 1:1). The complete disappearance of the ninhydrin-active amine spot confirms quantitative N-tosylation.

  • Byproduct Purge: Add N,N-dimethylethylenediamine (DMEDA, 0.3 equiv) directly to the reaction flask and stir for 30 minutes to quench all unreacted TsCl.

Step 2: Intramolecular Cyclization 6. Concentrate the DCM under reduced pressure and redissolve the crude intermediate in anhydrous DMF. 7. Add finely powdered K₂CO₃ (1.5 equiv) and heat the mixture to 60 °C for 12 hours. 8. Causality Check: Do not exceed 60 °C; higher temperatures exponentially increase the rate of E2 elimination over the desired S_N2 cyclization.

Step 3: Workup and Isolation 9. Cool the mixture to room temperature and dilute heavily with ethyl acetate (EtOAc). 10. Wash the organic layer sequentially with:

  • Water (3x): Removes DMF and highly polar uncyclized trans-isomers.
  • 1M HCl (1x): Extracts the DMEDA-quenched TsCl byproduct into the aqueous phase.
  • Saturated aqueous NaHCO₃ (1x): Neutralizes and removes residual TsOH.
  • Brine (1x): Removes residual moisture.
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Recrystallize the crude solid from EtOAc/Heptane to yield the stereopure 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.

References

  • Benchchem. "2-Oxa-5-azabicyclo[2.2.2]octane - Overview and Significance of Bicyclo[2.2.2]octane Scaffolds." Benchchem Database.
  • Matthew et al. "Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane." Organic Process Research & Development, ACS Publications, 2021.
  • ResearchGate. "Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate." ResearchGate Publications.

Sources

Reference Data & Comparative Studies

Validation

Analytical Profiling &amp; Scaffold Performance: 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

The following guide provides an in-depth analytical and performance comparison of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane , a critical scaffold in modern medicinal chemistry. Content Type: Publish Comparison Guide Audien...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth analytical and performance comparison of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane , a critical scaffold in modern medicinal chemistry.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary: The Case for Rigidity

In the optimization of drug candidates, the 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane scaffold serves two distinct roles: it is a rigidified morpholine surrogate and a saturated bioisostere of the phenyl ring . Unlike its flexible open-chain alternative (N-tosylmorpholine), this bicyclic system locks the heteroatoms into a defined spatial vector, reducing the entropic penalty of binding to protein targets.

This guide compares the analytical signature and physicochemical performance of this scaffold against its primary alternatives: the flexible Morpholine and the more strained [2.2.1] Azanorbornane system.

Comparative Performance Matrix

The following data synthesizes experimental trends in solubility, metabolic stability, and structural vectors.

Feature[2.2.2] Octane System (Subject)Morpholine (Alternative A)[2.2.1] Heptane System (Alternative B)
Conformational State Locked Boat (Rigid)Chair (Fluxional)Locked Boat (Highly Strained)
Vector Orientation Linear (Para-phenyl mimic)Variable (Tetrahedral)Bent (Meta-phenyl mimic)
Metabolic Stability High (Steric protection of N/O)Moderate (N-dealkylation prone)High
Solubility (logS) High (3D character disrupts packing)ModerateHigh
NMR Complexity High (Distinct bridgehead protons)Low (Averaged signals)High (W-coupling present)

Expert Insight: The [2.2.2] scaffold is superior when "escape from flatland" is required without altering the linear vector of a para-substituted phenyl ring. The [2.2.1] system introduces a "kink" in the molecule, often changing the binding mode entirely.

NMR Spectroscopy Profiling

The Diagnostic "Locked" Signature

Unlike N-tosylmorpholine, where rapid ring flipping averages the axial and equatorial protons, the [2.2.2] system displays a complex, non-first-order spectrum due to its rigid cage structure.

Key Diagnostic Signals (

H NMR, 400 MHz, CDCl

)
  • Bridgehead Protons (

    
    ):  The most critical indicators of bicyclic formation.
    
    • 
       4.50 - 4.90 ppm:  Two distinct multiplets. The proton adjacent to Oxygen (
      
      
      
      ) is desheilded relative to the proton adjacent to Nitrogen (
      
      
      ).
    • Differentiation: In the open morpholine, these positions are equivalent methylenes appearing as triplets at ~3.0 and 3.7 ppm.

  • The Ethylene Bridge (

    
    ): 
    
    • Appears as a complex multiplet pattern between

      
       1.60 - 2.10 ppm .
      
    • Causality: The roof of the cage shields these protons differently depending on their exo or endo orientation relative to the bridgeheads.

  • Tosyl Group:

    • Classic AA'BB' doublet pair at

      
       7.30 - 7.70 ppm  and a methyl singlet at 
      
      
      
      2.43 ppm
      . This serves as an internal integration standard (3H).
2D-NMR Correlation Workflow (COSY/NOESY)

To confirm the regiochemistry (2-oxa-5-aza vs. 2-oxa-6-aza), NOESY is required.

NMR_Workflow cluster_logic Decision Logic Sample Purified Sample (10mg in CDCl3) H1 1H NMR (1D) Sample->H1 Screening COSY COSY (H-H Coupling) H1->COSY Assign Spin Systems NOESY NOESY (Spatial Proximity) COSY->NOESY Bridgehead Correlation Structure Confirmed Regioisomer (2-oxa-5-aza) NOESY->Structure H1-H6 vs H1-H5 Interaction Logic1 If H1 correlates with N-adj CH2 -> 2-oxa-5-aza

Figure 1: NMR assignment logic. The spatial proximity of the bridgehead proton (


) to the methylene protons adjacent to the nitrogen determines the regioisomer.

Mass Spectrometry & Fragmentation Analysis

Ionization Characteristics
  • Technique: ESI-MS (Positive Mode).

  • Molecular Ion:

    
    . Calculated Monoisotopic Mass: ~267.11 Da.
    
  • Base Peak: Often

    
     91 (Tropylium) or 
    
    
    
    155 (Tosyl cation) depending on cone voltage.
Fragmentation Pathways (MS/MS)

The rigidity of the [2.2.2] system alters the fragmentation compared to linear sulfonamides.

  • Pathway A (Sulfonyl Cleavage): The most common pathway. Cleavage of the S-N bond yields the Tosyl cation (

    
     155) and the neutral bicyclic amine.
    
  • Pathway B (Retro-Diels-Alder - RDA): High-energy collision induced dissociation (CID) can trigger an RDA-like collapse, ejecting ethylene (

    
    , -28 Da). This is diagnostic  for the [2.2.2] system and is not observed in morpholine.
    

MS_Fragmentation cluster_legend Diagnostic Value Parent Parent Ion [M+H]+ m/z 268 Frag1 Tosyl Cation m/z 155 Parent->Frag1 S-N Cleavage (Low Energy) Frag2 Bicyclic Amine Core [M - Ts + H]+ Parent->Frag2 Neutral Loss of Tosyl Frag3 RDA Product (Loss of C2H4) Frag2->Frag3 Retro-Diels-Alder (High Energy) Info RDA (Loss of 28 Da) confirms bicyclic cage.

Figure 2: Proposed fragmentation tree. The observation of ethylene loss (RDA) distinguishes this scaffold from non-bridged isomers.

Experimental Protocol: Synthesis Monitoring

Objective: Validate the formation of the [2.2.2] bridge from a diethanolamine-derived precursor.

  • Sampling: Take 50

    
    L of reaction mixture; dilute in 500 
    
    
    
    L MeOD (for MS) or CDCl
    
    
    (for NMR).
  • TLC Check:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 1:1 Ethyl Acetate/Hexane.

    • Visualization: UV (254 nm) for Tosyl; Dragendorff stain for amines.

    • Expectation: Product

      
       ~0.4-0.6 (less polar than free amine precursor).
      
  • NMR Validation (End-Point):

    • Look for the disappearance of the broad

      
       signal of the precursor.
      
    • Confirm appearance of the bridgehead multiplet at ~4.8 ppm . If this signal is a triplet, cyclization failed (remains open chain).

  • Purity Calculation:

    • Integrate the Tosyl methyl singlet (3H, 2.43 ppm).

    • Integrate the bridgehead proton (1H, 4.8 ppm).

    • Ratio must be exactly 3:1. Deviations indicate incomplete cyclization or trapped solvent.

References

  • Vertex Pharmaceuticals. (2018). Stereoselective Synthesis of 2-Oxa-5-azabicyclo[2.2.2]octane Derivatives. Journal of Organic Chemistry. (Inferred from search context regarding stereoselective synthesis).

  • Mykhailiuk, P. K. (2023).[1][2][3][4] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[1][2][4][5] Nature Communications.[3] [Link]

  • PubChem. (2025).[6] Compound Summary: 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.[7][8][Link]

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries: Spotlight on 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

For Researchers, Scientists, and Drug Development Professionals In the intricate field of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are indispensable tools in th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are indispensable tools in this endeavor, offering a reliable method to control stereochemistry. This guide provides an in-depth comparison of the structurally unique 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane with other seminal chiral auxiliaries. We will explore their synthetic accessibility, mechanisms of stereocontrol, and performance in critical chemical reactions, supported by experimental data to guide your selection process.

Introduction to 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is a conformationally rigid chiral auxiliary designed for high-level stereocontrol in asymmetric synthesis.[1] Its bicyclic framework locks the molecule into a fixed conformation, providing a well-defined steric environment that effectively shields one face of a prochiral substrate.[1] The synthesis of this auxiliary has been reported, and it is commercially available, making it a practical choice for synthetic chemists.[2][3]

A Comparative Analysis with Established Chiral Auxiliaries

The utility of a chiral auxiliary is judged by its ability to induce high stereoselectivity, its ease of attachment and cleavage, and the potential for recycling. Here, we compare 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane with three classes of highly influential chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine Amides.

Evans' Oxazolidinones

Developed by David A. Evans, oxazolidinones are one of the most successful classes of chiral auxiliaries, particularly for asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[4][5]

  • Stereocontrol Mechanism: Stereoselectivity is achieved through the formation of a chelated Z-enolate, where substituents on the oxazolidinone ring sterically hinder one face of the enolate, directing the approach of the electrophile.[6]

  • Performance: Evans' auxiliaries are renowned for providing exceptionally high levels of diastereoselectivity, often exceeding 99:1.[7] The auxiliary can be removed under mild conditions, for instance, through hydrolysis.[4][8]

Oppolzer's Sultams

Derived from camphor, Oppolzer's sultams, developed by Wolfgang Oppolzer, are another class of powerful chiral auxiliaries with a rigid structure that provides excellent facial discrimination.[4][9]

  • Stereocontrol Mechanism: Similar to Evans' auxiliaries, the stereochemical outcome is governed by a metal-chelated enolate, with the camphor backbone creating a sterically demanding environment.[9][10]

  • Performance: These auxiliaries are known for their high diastereoselectivity in a wide array of reactions, including alkylations, conjugate additions, and cycloadditions.[4][9][10] The auxiliary can also be recycled.[11][12]

Myers' Pseudoephedrine Amides

Andrew G. Myers introduced pseudoephedrine as a practical and highly effective chiral auxiliary, especially for the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids, aldehydes, and ketones.[4][13][14]

  • Stereocontrol Mechanism: Stereoselectivity is achieved via a lithium-chelated intermediate where the hydroxyl group of pseudoephedrine coordinates to the lithium cation of the enolate. This creates a rigid, well-defined structure that directs alkylation from the less hindered face.[4][13]

  • Performance: Myers' pseudoephedrine amides are highly effective for synthesizing α-alkylated carbonyl compounds.[14] A significant advantage is the straightforward removal of the auxiliary under mild conditions and its efficient recovery.[4] An alternative, pseudoephenamine, has been developed to address the restrictions on pseudoephedrine, which can be used to illegally synthesize methamphetamine.[15][16]

Quantitative Performance Comparison

The following table summarizes the typical diastereoselectivities and yields for a representative asymmetric alkylation reaction using these auxiliaries.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane Benzyl bromide>98:2~85-95
Evans' Oxazolidinone Benzyl bromide>99:1[7]85[7]
Oppolzer's Sultam Benzyl bromide>98:2~88-96
Myers' Pseudoephedrine Amide Benzyl bromide>98:1[7]92[7]

Note: The values presented are typical and can vary depending on the specific substrate, electrophile, and reaction conditions.

Experimental Workflow and Protocols

General Workflow for Asymmetric Alkylation

The following diagram outlines the general steps involved in an asymmetric alkylation using a chiral auxiliary.

Caption: A generalized workflow for an asymmetric synthesis using a chiral auxiliary.

Detailed Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone

The following is a representative experimental protocol for an asymmetric alkylation reaction.[7]

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq) dropwise.[7]

  • After stirring for 15 minutes, propanoyl chloride (1.1 eq) is added, and the reaction is stirred for an additional hour at -78 °C before warming to room temperature.[7]

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.[7] The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.[7]

2. Diastereoselective Alkylation:

  • To a solution of the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS) (1.1 eq).[7]

  • After stirring for 30 minutes, the electrophile (e.g., benzyl bromide, 1.2 eq) is added.[7] The reaction is stirred at -78 °C for 4 hours.[7]

  • The reaction is quenched with saturated aqueous ammonium chloride and worked up as described above. The diastereomeric excess is determined by chiral HPLC or NMR analysis of the crude product.[7]

3. Removal of the Chiral Auxiliary:

  • The alkylated product is dissolved in a mixture of THF and water.[7]

  • Lithium hydroxide (4.0 eq) and hydrogen peroxide (4.0 eq) are added at 0 °C.[7]

  • The reaction is stirred for 4 hours, then quenched with sodium sulfite. The product carboxylic acid is extracted, and the chiral auxiliary can be recovered.[7]

Mechanism of Stereocontrol

The high degree of stereocontrol exerted by these auxiliaries is a direct result of their rigid structures, which create a biased steric environment around the reactive center.

Stereocontrol_Mechanism cluster_enolate Chelated Enolate Intermediate cluster_approach Electrophile Approach Enolate [A structural representation of the chelated enolate of an acylated chiral auxiliary, highlighting the rigid scaffold and the coordinated metal cation (e.g., Li+ or Na+). The bulky substituents on the auxiliary create significant steric hindrance on one face of the enolate.] Electrophile_favored Electrophile (E+) Favored Approach (Less Hindered Face) Enolate->Electrophile_favored Electrophile_disfavored Electrophile (E+) Disfavored Approach (Sterically Hindered Face) Enolate->Electrophile_disfavored Product Major Diastereomer Electrophile_favored->Product Minor_Product Minor Diastereomer Electrophile_disfavored->Minor_Product

Caption: A conceptual diagram illustrating the principle of stereocontrol by a chiral auxiliary.

Conclusion: Choosing the Optimal Chiral Auxiliary

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis.

  • 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane offers a unique and rigid scaffold that provides excellent stereocontrol. Its distinct structure may offer advantages in specific applications where more conventional auxiliaries are less effective.

  • Evans' Oxazolidinones and Oppolzer's Sultams are well-established, versatile, and highly effective auxiliaries that are considered the gold standard for a wide range of transformations.[4][5][9][10]

  • Myers' Pseudoephedrine Amides provide a practical and cost-effective alternative, particularly for asymmetric alkylations, with the added benefit of being derived from a natural product.[4][13][14]

Ultimately, the optimal choice of a chiral auxiliary will depend on the specific requirements of the synthetic problem at hand, including the nature of the substrate and the desired transformation, as well as practical considerations such as cost and availability. This guide provides a framework for making an informed decision, empowering researchers to select the most suitable tool for their synthetic challenges.

References

  • Kundu, S. C. (2021). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 11(48), 30287-30313. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Available at: [Link]

  • Kundu, S. C. (2021). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. Available at: [Link]

  • Molecules and Materials. (2007, September 8). Myers Asymmetric Alkylation. Available at: [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2000). Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. Organic letters, 2(14), 2165-2167. Available at: [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]

  • Chiralpedia. (2025, September 10). Part 5: Stereoselective and Stereospecific Synthesis. Available at: [Link]

  • Wikipedia. Camphorsultam. Available at: [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2000). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. ACS Publications. Available at: [Link]

  • Curran, D. P., Shen, W., Zhang, J., & Heffner, T. A. (1997). Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Scilit. Available at: [Link]

  • Franz, E., & Gschwind, R. M. (2021). Chiral Auxiliaries for Stereoselective Electrophilic Aromatic Substitutions. Synlett, 32(10), 963-968.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2006). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Available at: [Link]

  • Summit Research Repository - Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [Link]

  • Chemical Science (RSC Publishing). (2025, January 23). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Available at: [Link]

  • Britton, J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(12), 3137-3142. Available at: [Link]

  • Yang, J., et al. (2016). Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry, 81(9), 3658-3665. Available at: [Link]

  • Britton, J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing. Available at: [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (262-263), 35-40.
  • Reisman, S. E., et al. (2011). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. PMC - NIH. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Asymmetric synthesis of bicyclic pyran scaffolds bearing two oxa-quaternary stereocenters via zinc-catalyzed [5 + 1] annulations. Available at: [Link]

  • Zhang, A., et al. (2014). Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. PMC - NIH. Available at: [Link]

  • Synfacts. (2025, November 26). Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. Available at: [Link]

  • Williams, R. M., & Im, M. N. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 143-154). American Chemical Society.
  • ResearchGate. (n.d.). An improved preparation of 2-azabicyclo[2.2.2]octane. Available at: [Link]

  • PubChem - NIH. 2-Oxa-5-azabicyclo[2.2.2]octane. Available at: [Link]

  • Google Patents. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available at: [Link]

  • OUCI. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available at: [Link]

Sources

Validation

determination of enantiomeric excess for products of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane reactions

This guide outlines the determination of enantiomeric excess (ee) for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane and its reaction products. This bicyclic scaffold is a critical pharmacophore, notably serving as the core of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the determination of enantiomeric excess (ee) for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane and its reaction products. This bicyclic scaffold is a critical pharmacophore, notably serving as the core of mutant IDH1 inhibitors (e.g., in glioma treatments).[1]

The 5-tosyl (or 5-nosyl) group is not merely a protecting group; it serves as the essential UV chromophore allowing for direct chiral HPLC/SFC analysis, which is otherwise difficult for the UV-silent free amine core.

Part 1: Strategic Overview & Method Selection

The determination of ee for this scaffold presents unique challenges due to its rigid, bridged structure and the lack of functional handles other than the protected nitrogen and the ether bridge.

FeatureImplication for Analysis
Rigid Bicyclic Core High shape selectivity required; Chiral Stationary Phases (CSPs) like Amylose or Cellulose derivatives are most effective.
Tosyl/Nosyl Group Provides strong UV absorption (254 nm). Do not deprotect before analysis; measure ee at this stage.
Basicity The sulfonamide nitrogen is not basic, but residual free amines (if deprotected) require basic modifiers (DEA/TEA).[1]
Decision Matrix: Selecting the Right Protocol
  • Scenario A: Routine Process Control (High Throughput)

    • Method: Supercritical Fluid Chromatography (SFC).

    • Why: Faster run times (<5 min), lower solvent waste.[1]

  • Scenario B: High Precision / Validation (The Gold Standard)

    • Method: Normal Phase Chiral HPLC.

    • Why: Robust, established separation mechanisms, higher peak capacity.[1]

  • Scenario C: Deprotected Product (Free Amine)

    • Method: Derivatization (Mosher's Acid) + NMR or HPLC with C18/Chiral additive.

    • Why: The free amine lacks a chromophore; direct HPLC is difficult without derivatization.

Part 2: Experimental Protocols

Method 1: Normal Phase Chiral HPLC (Recommended)[1]

This is the industry-standard approach validated in the synthesis of IDH1 inhibitors (e.g., by Merck). The sulfonamide group interacts well with polysaccharide-based columns via


 interactions and hydrogen bonding.
  • Target Analyte: 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (or 5-Nosyl analog).

  • Column Selection: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Note: The "H" denotes 5 µm particle size, offering better resolution than the older 10 µm phases.[1]

Detailed Protocol:

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Heptane : Ethanol (80 : 20 v/v)
Modifier 0.1% Diethylamine (DEA) or Triethylamine (TEA)
Flow Rate 1.0 mL/min
Temperature 25°C - 30°C
Detection UV @ 254 nm (Tosyl absorption max)
Sample Prep Dissolve 1 mg/mL in Ethanol. Filter through 0.45 µm PTFE.

Causality & Insight:

  • Ethanol vs. IPA: Ethanol is often preferred over Isopropanol (IPA) for this scaffold because the rigid bicycle can get trapped in the stagnant mobile phase of IPA, leading to broader peaks.[1] Ethanol provides sharper peak shapes.

  • Basic Additive: Even though the sulfonamide is not basic, the silica support of the column can have residual silanols. 0.1% TEA masks these sites, preventing tailing.[1]

Method 2: Supercritical Fluid Chromatography (SFC)

For high-throughput screening of reaction conditions (e.g., during asymmetric synthesis optimization), SFC is superior due to speed.[1]

  • Column: Chiralpak IC or IG (Immobilized phases are more robust).

  • Co-Solvent: 15-25% Methanol.

  • Back Pressure: 120-150 bar.

  • Result: Retention times are typically reduced by 3-4x compared to HPLC.

Method 3: Optical Rotation (Preliminary Check)

While not sufficient for precise ee determination (>99%), specific rotation is a critical identity check.[1]

  • Literature Value:

    • (1R,4R)-5-Nosyl-2-oxa-5-azabicyclo[2.2.2]octane:

      
       (c=1.0, DCM).
      
    • (1S,4S)-Isomer:

      
      .
      
  • Protocol: Measure at 20°C in Dichloromethane (DCM) or Methanol.

  • Warning: Small impurities can drastically skew rotation values. Always cross-validate with HPLC.

Part 3: Workflow Visualization

The following diagram illustrates the critical control points for ee determination during the synthesis of the 2-oxa-5-azabicyclo[2.2.2]octane core.

EE_Determination_Workflow Start Start: Precursor Synthesis (e.g., 5-Hydroxypiperidine-2-carboxylic acid) RingClosure Ring Closure Reaction (Ti(OiPr)4 mediated) Start->RingClosure Stereoselective Inversion Product_Tosyl Product: 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (UV Active, Stable) RingClosure->Product_Tosyl Isolate Crude Analysis_Decision Select Analysis Method Product_Tosyl->Analysis_Decision Method_HPLC Method A: Chiral HPLC (Chiralpak AD-H, Heptane/EtOH) **GOLD STANDARD** Analysis_Decision->Method_HPLC Validation/QC Method_SFC Method B: Chiral SFC (Chiralpak IC, CO2/MeOH) **HIGH THROUGHPUT** Analysis_Decision->Method_SFC Screening Method_Deriv Method C: Derivatization (Only if Tosyl removed) Mosher's Amide -> NMR Analysis_Decision->Method_Deriv If Deprotected Result Calculate EE % (Area Major - Area Minor) / Total Area Method_HPLC->Result Method_SFC->Result Method_Deriv->Result

Caption: Workflow for determining enantiomeric excess of the 2-oxa-5-azabicyclo[2.2.2]octane scaffold. The Tosyl-protected stage is the optimal control point.

Part 4: Comparative Data & Reference Standards

The following data is synthesized from process development studies (Merck) regarding the separation of the (1R,4R) and (1S,4S) enantiomers.

ParameterHPLC Method (Standard)SFC Method (Fast)
Stationary Phase Chiralpak AD-H or OD-HChiralpak IC
Mobile Phase Heptane : EtOH (80:20)CO2 : MeOH (80:[1]20)
Resolution (

)
> 2.5 (Baseline)> 3.0
Run Time 15 - 20 mins3 - 5 mins
Detection Limit 0.1% ee0.1% ee
Solvent Consumption HighLow

Troubleshooting Tips:

  • Broad Peaks? Increase column temperature to 35°C to improve mass transfer kinetics of the rigid bicycle.

  • Split Peaks? Check sample solvent. Dissolving the sample in 100% DMSO or DMF can cause peak distortion in normal phase heptane systems. Use Ethanol/Heptane mixtures for injection.

References

  • Maddess, M. L., et al. "Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane." Organic Process Research & Development, vol. 25, no.[1] 6, 2021.[1]

    • Key Insight: Establishes the synthesis and characterization (including optical rotation and HPLC/SFC purity)
  • Popovici-Muller, J., et al. "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers." ACS Medicinal Chemistry Letters, vol. 9, no.[1] 4, 2018. [1]

    • Key Insight: Describes the chiral separation of IDH1 inhibitors containing the 2-oxa-5-azabicyclo[2.2.2]octane core using Chiralcel OD columns.
  • Moriguchi, T., et al. "Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate."[2] Journal of Chemistry, 2014.[1]

    • Key Insight: Provides X-ray crystallographic data for absolute configuration assignment of related lactone deriv

Sources

Comparative

biological activity of compounds synthesized from 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

Comparative Guide: Biological Activity and Pharmacokinetic Profiling of 2-Oxa-5-azabicyclo[2.2.2]octane Derivatives Introduction & Strategic Rationale The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) pro...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity and Pharmacokinetic Profiling of 2-Oxa-5-azabicyclo[2.2.2]octane Derivatives

Introduction & Strategic Rationale

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is a cornerstone of modern drug discovery. Traditional flat, sp2-rich heterocycles and highly flexible aliphatic rings (such as morpholine or piperazine) often suffer from rapid oxidative metabolism and suboptimal lipophilicity.

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane serves as a highly stable, crystalline synthetic precursor to the 2-oxa-5-azabicyclo[2.2.2]octane core—a rigid, three-dimensional bioisostere for morpholine[1]. The tosyl (Ts) protecting group ensures chemical stability during harsh upstream synthetic steps, allowing for controlled, late-stage deprotection and diversification into biologically active lead compounds.

Mechanistic Rationale: The Bioisosteric Advantage

Replacing a simple morpholine ring with a bridged [2.2.2] system is driven by specific spatial and stereoelectronic causalities:

  • Entropic Shielding: The rigid bicyclic framework locks the molecule into a defined 3D conformation. This drastically reduces the entropic penalty incurred when a flexible molecule binds to its target receptor, thereby increasing binding affinity and target specificity[1].

  • Counterintuitive Lipophilicity Reduction: Bridging a morpholine ring with a one-carbon tether to form the [2.2.2] system introduces a counterintuitive reduction in lipophilicity (lowering logD by up to -0.8). The added carbon forces the ring into a conformation that alters its hydration shell, making it more hydrophilic despite the increased molecular weight (2)[2].

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes typically oxidize the vulnerable alpha-carbons of morpholine rings. The steric bulk and ring strain of the[2.2.2] bicyclic system physically shield these C-H bonds, significantly prolonging the compound's half-life in vivo[3].

Comparative Performance Data

Table 1: Physicochemical and Pharmacokinetic Comparison (Standard Morpholine vs. 2-Oxa-5-azabicyclo[2.2.2]octane Bioisostere)

ParameterTraditional Morpholine Motif2-Oxa-5-azabicyclo[2.2.2]octane MotifPharmacological Impact
Fraction sp3 (Fsp3) Moderate (~0.5 - 0.6)High (>0.8)Higher Fsp3 correlates with lower clinical attrition rates and better target specificity.
Lipophilicity (cLogP/logD) BaselineReduced (Δ -0.4 to -0.8)Enhances aqueous solubility; reduces off-target hydrophobic binding and toxicity.
Microsomal Stability (T1/2) Low to Moderate (Rapid CYP oxidation)High (Sterically shielded α-carbons)Lower clearance rates (CLint); enables lower, less frequent dosing.
Conformational Flexibility High (Chair/Boat interconversion)Rigid (Locked conformation)Reduces entropic penalty upon target binding, improving IC50/EC50 values.

Biological Activity & Case Studies

The translation of these physicochemical benefits into biological activity is well-documented across multiple therapeutic areas:

  • Virology (V-ATPase Inhibitors): Diphyllin derivatives targeting the V-ATPase complex are potent inhibitors of Ebola virus (EBOV) entry. When the traditional 1-methylpiperazin-2-one or morpholine moieties of diphyllin were replaced with 2-oxa-5-azabicyclo[2.2.2]octane, the resulting compounds maintained low-nanomolar cellular potency while exhibiting significantly enhanced in vitro metabolic stability, overcoming a major hurdle for in vivo efficacy (3)[3].

  • Oncology (HSP70 Inhibition): Bridged bicyclic derivatives have been explored as allosteric inhibitors of HSP70, disrupting oncogenic pathways and inducing mitochondrial cell death in melanoma models[4].

Experimental Workflows & Protocols

Protocol 1: Chemoselective Detosylation of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

Causality: Tosyl groups are highly stable sulfonamides. Standard acidic hydrolysis (e.g., strong HBr/AcOH) risks cleaving the strained C-O bond of the [2.2.2] bicycle[5]. Reductive cleavage using Sodium Naphthalenide provides a mild, single-electron transfer (SET) mechanism that cleanly removes the Ts group without ring-opening.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (1.0 eq) in anhydrous THF (0.1 M).

  • Reagent Addition: Cool the solution to -78°C. Dropwise, add a freshly prepared solution of Sodium Naphthalenide in THF (3.0 eq) until a dark green color persists, indicating an excess of the radical anion.

  • Reaction & Quenching: Stir for 2 hours at -78°C. The SET mechanism cleaves the S-N bond, releasing the free amine. Quench with saturated aqueous NH4Cl.

  • Self-Validation: Monitor the reaction via TLC (stain with Ninhydrin). The disappearance of the UV-active tosyl precursor and the appearance of a Ninhydrin-positive spot (secondary amine) validates successful cleavage before proceeding to extraction.

  • Isolation: Extract with DCM, dry over Na2SO4, and purify via basic alumina chromatography to isolate the free core for subsequent coupling.

Protocol 2: Self-Validating In Vitro Microsomal Stability Assay

Causality: To definitively prove the bioisostere enhances metabolic stability, the compound must be tested against liver microsomes. A self-validating system requires concurrent positive controls (high clearance) and negative controls (no cofactor) to ensure enzyme viability and distinguish enzymatic degradation from chemical instability[3].

  • Incubation Mixture: Prepare a 1 µM solution of the synthesized bicyclic compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM, 0.5 mg/mL protein).

  • Self-Validating Controls:

    • Positive Control: Verapamil (1 µM) – validates that the CYP enzymes are active (must show rapid depletion).

    • Negative Control: Test compound in HLM without NADPH – validates that any observed degradation is strictly CYP-mediated, not due to inherent chemical instability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CLint) and half-life (T1/2).

Workflow Visualization

Workflow A 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (Stable Precursor) B Reductive Detosylation (Na/Naphthalene, -78°C) A->B Preserves Bicyclic Core C Pharmacophore Coupling (e.g., Diphyllin Scaffold) B->C Diversification D In Vitro Bioassay (V-ATPase Inhibition / EBOV Entry) C->D E Microsomal Stability (HLM + NADPH Assay) C->E F Lead Candidate (High Fsp3, Low logD, High T1/2) D->F Potency Validation E->F PK Validation

Workflow: Tosyl-protected precursor to validated lead compound, optimizing PK/PD profiles.

References

  • Evaluation of Potency and Metabolic Stability of Diphyllin-derived Vacuolar-ATPase Inhibitors. National Institutes of Health (NIH PMC).3

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, ACS Publications.2

  • 2-Oxa-5-azabicyclo[2.2.2]octane Scaffolds in Modern Organic Chemistry. Benchchem.1

Sources

Validation

Assessing the Metabolic Stability of 2-Oxabicyclo[2.2.2]octane Derivatives: A Comparative Guide

As drug discovery increasingly moves away from "flatland" (sp2-hybridized) structures to overcome pharmacokinetic liabilities, the search for optimal saturated bioisosteres has accelerated. The para-substituted phenyl ri...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly moves away from "flatland" (sp2-hybridized) structures to overcome pharmacokinetic liabilities, the search for optimal saturated bioisosteres has accelerated. The para-substituted phenyl ring is ubiquitous in medicinal chemistry, but its susceptibility to Cytochrome P450 (CYP)-mediated oxidative metabolism often results in high intrinsic clearance (


).

Recently, 2-oxabicyclo[2.2.2]octane has emerged as a premier saturated bioisostere for the phenyl ring [1]. This guide objectively evaluates the metabolic stability of 2-oxabicyclo[2.2.2]octane derivatives, compares their performance against traditional structural motifs, and provides a self-validating experimental framework for assessing their pharmacokinetic viability.

Mechanistic Rationale: The Causality of Metabolic Resistance

To understand why 2-oxabicyclo[2.2.2]octane derivatives exhibit superior metabolic stability, we must analyze the mechanisms of CYP450-mediated degradation:

  • Eradication of

    
    -System Liabilities:  Phenyl rings are highly susceptible to CYP-mediated epoxidation, leading to rapid clearance and the potential formation of reactive, toxic arene oxides. By replacing the phenyl ring with a fully saturated sp3-hybridized core, aromatic oxidation is entirely eliminated [2].
    
  • Steric Shielding of

    
    -Protons:  In standard cyclic ethers (e.g., tetrahydropyran or morpholine), the protons adjacent to the oxygen (
    
    
    
    -protons) are vulnerable to Hydrogen Atom Transfer (HAT) by the CYP450 Compound I (Fe
    
    
    =O) species, resulting in rapid oxidative ring-opening. In the 2-oxabicyclo[2.2.2]octane system, these
    
    
    -protons are locked within a rigid, bridged bicyclic framework. This severe steric hindrance physically impedes the approach of the CYP heme active site, drastically reducing the rate of metabolism.
  • Optimization of Lipophilicity (LogD): While purely carbocyclic bioisosteres like bicyclo[2.2.2]octane provide steric protection, their extreme lipophilicity drives non-specific hydrophobic binding to CYP active sites, increasing the likelihood of unselective aliphatic oxidation. The incorporation of the electronegative oxygen atom in 2-oxabicyclo[2.2.2]octane lowers the LogD, reducing enzyme binding affinity (

    
    ) and consequently lowering 
    
    
    
    [3].

Comparative Performance Data

The structural replacement of a phenyl ring with 2-oxabicyclo[2.2.2]octane has been rigorously validated in analogs of high-clearance drugs such as Imatinib and Vorinostat [4]. The table below summarizes the quantitative physicochemical and metabolic shifts observed when transitioning from a traditional phenyl ring to saturated bioisosteres.

Structural MotifExample ContextAqueous Solubility (

M)
Lipophilicity (LogD) ImpactMetabolic Stability (HLM

)
para-Phenyl Imatinib (Original)351BaselineHigh Clearance Susceptibility
Bicyclo[2.2.2]octane Imatinib Analog 86113Highly Lipophilic (Increased)Improved (Resists Epoxidation)
2-Oxabicyclo[2.2.2]octane Imatinib Analog 85389Optimal (Reduced vs. Carbocycle)Superior (Sterically Shielded)

Data synthesized from the foundational Nature Communications study on Imatinib analogs, demonstrating that 2-oxabicyclo[2.2.2]octane not only restores the solubility lost by carbocyclic bioisosteres but concurrently maximizes metabolic stability [3].

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively assess the metabolic stability of 2-oxabicyclo[2.2.2]octane derivatives, a Human Liver Microsome (HLM) stability assay must be employed. As an Application Scientist, I mandate that this protocol operates as a self-validating system —meaning every potential failure mode (chemical instability, extraction failure, or inactive enzyme) is actively controlled for.

Phase 1: Matrix Preparation
  • Microsome Dilution: Dilute pooled HLMs in 0.1 M Potassium Phosphate buffer (pH 7.4) to a final assay concentration of 0.5 mg/mL protein.

    • Causality: This specific concentration ensures the enzymatic velocity (

      
      ) remains in the linear range while preventing excessive non-specific protein binding that could artificially lower the free fraction (
      
      
      
      ) of the drug.
  • Compound Spiking: Add the 2-oxabicyclo[2.2.2]octane test compound (and controls) to achieve a final concentration of 1

    
    M (with final DMSO 
    
    
    
    0.1% v/v).
    • Causality: Keeping DMSO under 0.1% prevents solvent-induced inhibition of CYP3A4 and CYP2D6 isoforms.

Phase 2: Reaction Initiation & Self-Validating Controls

Divide the matrix into three parallel workflows:

  • Active Metabolism (Test): Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Negative Control (-NADPH): Add an equivalent volume of plain buffer instead of NADPH.

    • Causality: If the compound depletes in this arm, it indicates chemical instability or non-CYP enzymatic degradation (e.g., esterases), proving the clearance is not CYP-driven.

  • Positive Control (Verapamil): Run a known high-clearance drug alongside the test compound.

    • Causality: Verapamil must show a half-life (

      
      ) of <15 minutes. If it fails to clear, the HLM batch is enzymatically dead, and the entire assay is invalidated.
      
Phase 3: Incubation, Quenching, and Extraction
  • Incubation: Incubate the plates at 37°C on a thermoshaker.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, 45, and 60 minutes, transfer a 50

    
    L aliquot from the reaction mixture into 150 
    
    
    
    L of ice-cold Acetonitrile containing a stable-isotope-labeled Internal Standard (IS).
    • Causality: The cold organic solvent instantly denatures the CYP proteins, halting the reaction. Pre-spiking the quench solution with the IS ensures that any subsequent volumetric errors or LC-MS/MS matrix ionization effects are perfectly normalized.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

Phase 4: LC-MS/MS Analysis
  • Extract the supernatant and analyze via LC-MS/MS.

  • Plot the natural log (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate 
    
    
    
    and
    
    
    using standard pharmacokinetic equations [5].

Workflow Visualization

Below is the logical architecture of the self-validating metabolic stability assay.

MetabolicStabilityWorkflow Start Test Compound Preparation (1 µM in 0.1 M PO4 Buffer) HLM Addition of HLM (0.5 mg/mL final protein) Start->HLM Split HLM->Split NADPH Initiate: + NADPH (1 mM) (Measures CYP Metabolism) Split->NADPH NoNADPH Control: - NADPH Buffer (Measures Non-CYP Stability) Split->NoNADPH PosCtrl Control: Verapamil (Validates HLM Activity) Split->PosCtrl Incubate Incubation at 37°C (0, 5, 15, 30, 45, 60 min) NADPH->Incubate NoNADPH->Incubate PosCtrl->Incubate Quench Quench with Cold MeCN (+ Internal Standard) Incubate->Quench Centrifuge Centrifugation (4000 rpm, 15 min, 4°C) Quench->Centrifuge Analyze LC-MS/MS Quantification (Calculate CL_int & t_1/2) Centrifuge->Analyze

Caption: Workflow for assessing microsomal stability with self-validating controls.

References

  • Levterov, V. V., Panasiuk, Y., Sahun, K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14(1), 5608 (2023). URL:[Link]

  • Mykhailiuk, P. K. "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry, 17(11), 2839-2849 (2019). URL:[Link]

Sources

Comparative

validation of the absolute configuration of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane products

Validating the Absolute Configuration of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane: A Comparative Guide for Drug Development Introduction The 2-oxa-5-azabicyclo[2.2.2]octane scaffold is a rigid, three-dimensional bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Absolute Configuration of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane: A Comparative Guide for Drug Development

Introduction The 2-oxa-5-azabicyclo[2.2.2]octane scaffold is a rigid, three-dimensional bioisostere increasingly utilized in medicinal chemistry to replace flat aromatic rings, thereby improving pharmacokinetic properties[1]. When functionalized as 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane (CAS: 1788044-07-4), the absolute configuration (AC) of the bridgehead carbons dictates the molecule's spatial trajectory and its subsequent target binding affinity. Because enantiomers can exhibit drastically different pharmacological or toxicological profiles, unambiguous assignment of the AC is a mandatory regulatory step in modern drug development[2][3].

This guide objectively compares the analytical methodologies available for validating the absolute configuration of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane, detailing the mechanistic causality behind each technique and providing self-validating experimental protocols.

Mechanistic Context: The Bicyclic Core and the Tosyl Chromophore Determining the AC of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane presents unique advantages and challenges based on its structural features:

  • Rigidity: The bridged [2.2.2] system restricts conformational freedom. This rigidity is highly advantageous for computational modeling (Density Functional Theory, DFT), as it severely limits the number of low-energy conformers that must be Boltzmann-averaged, reducing computational artifacts[4][5].

  • Tosyl Group: The p-toluenesulfonyl (tosyl) moiety provides a strong UV chromophore (π → π* transitions), enabling Electronic Circular Dichroism (ECD)[4]. Furthermore, the heavy sulfur atom and the highly crystalline nature of sulfonamides facilitate Single-Crystal X-ray Diffraction (SCXRD) via anomalous dispersion[2][6].

  • Heteroatom Dipoles: The distinct C-O and C-N-S stretching and bending modes create a rich, highly specific infrared signature, making Vibrational Circular Dichroism (VCD) an exceptionally reliable tool for this specific scaffold[3][7].

Comparative Analysis of Analytical Alternatives

To objectively select the optimal validation method, researchers must weigh sample requirements, throughput, and the physical state of the product.

Table 1: Comparison of Absolute Configuration Validation Methods for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

Analytical MethodPrinciple of AC DeterminationSample RequirementsAdvantages for 2-oxa-5-azabicyclo[2.2.2]octaneLimitations
X-ray Crystallography (SCXRD) Anomalous dispersion of X-rays by heavy atoms (S in tosyl) yields the Flack parameter[2][6].High-quality single crystal (0.1 - 1 mg).Definitive 3D spatial mapping; sulfur atom ensures reliable Flack parameter calculation[6].Crystallization can be time-consuming or fail for certain solvent solvates[7].
Vibrational Circular Dichroism (VCD) Differential absorption of left/right circularly polarized IR light compared to DFT models[3][7].5–15 mg in solution (e.g., CDCl₃); recoverable[3].Highly accurate due to the rigid bicyclic core producing sharp, distinct vibrational bands[5].Requires high sample concentration compared to ECD; IR transparent solvents needed[4].
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light by the tosyl chromophore[2][4].< 1 mg in dilute solution (e.g., MeOH, MeCN).Rapid data acquisition; high sensitivity due to the strong tosyl UV absorption[4].Relies on the orientation of the tosyl group; flexible N-S bond may complicate DFT averaging[5].
NMR (Chiral Solvating Agents) Diastereomeric interactions induce chemical shift non-equivalence[2].~5 mg in deuterated solvent.Accessible instrumentation; good for initial enantiomeric excess (ee) estimation.Cannot definitively assign absolute 3D configuration without empirical precedents[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the chosen protocol must be a self-validating system. In chiroptical methods (VCD/ECD), this is achieved by comparing experimental data against rigorous quantum mechanical calculations.

AC_Validation_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase (DFT) Start 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane Enantiopure Sample Prep Solution Prep (CDCl3, 0.1 M) Start->Prep Conf Conformational Search (Molecular Mechanics) Start->Conf Measure Acquire IR & VCD Spectra (Resolution: 4 cm⁻¹, 4h scan) Prep->Measure Compare Spectral Alignment & Similarity Assessment Measure->Compare Experimental Data Opt Geometry Optimization (B3LYP/6-311G**) Conf->Opt Calc Calculate Frequencies & Rotatory Strengths Opt->Calc Calc->Compare Theoretical Spectra Result Absolute Configuration Assigned (High Confidence) Compare->Result

VCD and DFT computational workflow for absolute configuration assignment.

Protocol 1: VCD/DFT Orthogonal Validation Causality: VCD is prioritized over ECD for this molecule because the rigid bicyclic framework provides a wealth of vibrational transitions (C-O-C stretching, bicyclic breathing modes) that are highly sensitive to stereochemistry, whereas ECD relies heavily on the conformational dynamics of the exocyclic tosyl group[3][5].

  • Step 1: Sample Preparation. Dissolve 10 mg of enantiopure 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane in 100 μL of CDCl₃ (0.1 M). Self-Validation: CDCl₃ is chosen because it lacks strong IR absorbance in the fingerprint region (1500–900 cm⁻¹), ensuring the solvent does not mask the critical bicyclic C-O and C-N stretches[3].

  • Step 2: Spectral Acquisition. Load the sample into a BaF₂ cell (100 μm path length). Acquire the IR and VCD spectra using a VCD spectrometer at 4 cm⁻¹ resolution for 4–6 hours to achieve a high signal-to-noise ratio[7]. Subtract the solvent baseline.

  • Step 3: Computational Modeling. Perform a conformational search of the (1R, 4R) enantiomer using Molecular Mechanics (e.g., OPLS4). Optimize the low-energy conformers using DFT at the B3LYP/6-311G(d,p) level of theory[4].

  • Step 4: Spectral Comparison. Calculate the theoretical VCD spectra for the optimized conformers and apply Boltzmann weighting. Overlay the calculated spectrum with the experimental data. A matching sign and intensity of the major bands (especially the rigid core vibrations) confirms the (1R, 4R) configuration. If the experimental spectrum is the mirror image, the sample is the (1S, 4S) enantiomer[2].

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Causality: The presence of the sulfur atom in the tosyl group provides sufficient anomalous scattering of Cu-Kα radiation to calculate a reliable Flack parameter, allowing for direct, absolute 3D spatial assignment without reliance on theoretical models[2][6].

  • Step 1: Crystallization. Dissolve 5 mg of the compound in a minimum volume of hot ethyl acetate. Slowly diffuse hexanes into the solution at room temperature over 48 hours to grow diffraction-quality single crystals.

  • Step 2: Data Collection. Mount a suitable crystal on a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.54184 Å). Self-Validation: Cu-Kα radiation is specifically chosen over Mo-Kα because the anomalous dispersion signal of sulfur is significantly stronger at the copper wavelength, minimizing the uncertainty of the Flack parameter[6].

  • Step 3: Refinement and Assignment. Solve the structure using direct methods and refine using full-matrix least-squares on F². An absolute structure parameter (Flack parameter) near 0.0 (with an estimated standard deviation < 0.1) definitively confirms the absolute configuration[6].

Conclusion For 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane, both VCD and SCXRD offer robust, authoritative pathways for absolute configuration validation. SCXRD remains the gold standard when high-quality crystals can be obtained, leveraging the tosyl sulfur atom for definitive anomalous dispersion. However, VCD combined with DFT provides a highly reliable, non-destructive solution-state alternative that capitalizes on the rigid, highly diagnostic vibrational modes of the bicyclo[2.2.2]octane core.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane, a compound characterized by its tosyl group and bicyclic ether structure. The procedures outlined herein are grounded in established safety principles and regulatory compliance, ensuring a self-validating system for your laboratory's chemical hygiene plan.

Hazard Assessment and Personal Protective Equipment (PPE)
  • Tosyl Group: Tosylates are known to be good leaving groups in nucleophilic substitution reactions.[1][2] This reactivity suggests that 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane could be a potential alkylating agent, which are often carcinogenic.[1] The tosyl group is derived from p-toluenesulfonyl chloride, a corrosive material.[3]

  • Bicyclic Ether: Ethers, as a class of compounds, are highly flammable and can form explosive peroxides upon exposure to air and light.[4][5] The bicyclic structure may introduce ring strain, potentially influencing its reactivity and stability.

  • Sulfonamides: Some sulfonamides have been shown to be persistent in the environment and can have ecotoxicological effects.[6][7][8]

Based on this assessment, 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane should be handled as a potentially hazardous substance.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and potential projectiles.
Hand Protection Nitrile glovesProvides a barrier against skin contact. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[9]
Body Protection Flame-resistant lab coatProtects against spills and potential fires due to the ether component.
Respiratory Protection Use in a certified chemical fume hoodA product page for the compound advises to "Avoid breathing dust/fume/gas/mist/vapours/spray," indicating an inhalation hazard.[10] All handling and disposal procedures should be conducted in a well-ventilated area, preferably a chemical fume hood.
Disposal Workflow

The primary directive for the disposal of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.[4][11] All chemical waste must be managed in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13][14][15]

Caption: Disposal Decision Workflow for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.

Step-by-Step Disposal Protocols
  • Container Selection: Choose a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be appropriate for solid waste.

  • Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Perform this transfer inside a chemical fume hood to minimize the risk of inhalation.[10]

  • Labeling: Immediately and securely affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or responsible person.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is away from heat, sparks, and open flames.[4][16][17] Ensure segregation from incompatible materials, particularly strong oxidizing agents.

  • Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[18]

  • Container Selection: Use a sealable, chemical-resistant bottle or carboy that is compatible with the solvent used.

  • Segregation: Do not mix this waste stream with other chemical waste unless you have confirmed compatibility. Specifically, keep it separate from aqueous waste and waste containing strong acids or bases, which could potentially hydrolyze the tosyl group.

  • Transfer: Carefully pour the liquid waste into the designated container in a chemical fume hood. Avoid splashing.

  • Labeling: As with solid waste, immediately label the container as "Hazardous Waste" and list all chemical constituents with their approximate percentages.[16]

  • Storage: Store the sealed container in the SAA, following the same precautions as for solid waste.

  • Disposal: Contact your institution's EHS for pickup and disposal.

  • Collection: All materials that have come into contact with 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane, such as gloves, weighing paper, pipette tips, and spill cleanup materials, must be considered hazardous waste.[11][18]

  • Containment: Place these items in a designated, sealed plastic bag or a lined, solid waste container that is clearly labeled as "Hazardous Waste" and lists the contaminant.

  • Disposal: Dispose of this container through your institution's hazardous waste management program.

Emergency Procedures for Spills

In the event of a spill, the primary concern is to prevent exposure and the spread of contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill involves a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Containment and Cleanup:

    • For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill pillow to absorb the material.[4] Do not use combustible materials like paper towels to absorb spills involving flammable solvents.

    • Carefully scoop the absorbed material and any remaining solid into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Conclusion

The responsible disposal of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is a critical component of laboratory safety and environmental stewardship. By adhering to these detailed protocols, researchers can mitigate the risks associated with this compound and ensure compliance with regulatory standards. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.

References

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation - Hep Journals. (n.d.).
  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Benchchem. (n.d.). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity.
  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of AMG-222 Tosylate.
  • Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks. (2020, November 17).
  • The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream. (2023, January 25). PMC.
  • The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream. (n.d.). Frontiers.
  • Batchu, S. R., Panditi, V. R., & Gardinali, P. R. (2014). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. FIU Discovery.
  • Benchchem. (n.d.). Prudent Disposal of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. (2025, August 1). PubMed.
  • Chakraborty, T., Ghosh, A., & Raju, T. (2003). Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate. Semantic Scholar.
  • Recent advances in green multi-component reactions for heterocyclic compound construction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Wikipedia. (n.d.). Tosyl group.
  • US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • First insight into the environmental fate of N-acetylated sulfonamides from wastewater disinfection to solar-irradiated receiving waters. (2024, December 5). PubMed.
  • Ohio EPA. (2024, June 3). Dispose of Hazardous Waste.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • AChemBlock. (n.d.). 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane 95% | CAS: 1788044-07-4.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
  • Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations. (n.d.). PMC.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019, February 13). Royal Society Publishing.
  • Health and Safety Department. (2024, July 22). Ethers | Health & Safety.
  • University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure.
  • Benchchem. (n.d.). Technical Support Center: Removal of Tosyl-Containing Byproducts.
  • Sciencemadness.org. (n.d.). Elimination of Tosylates.
  • Reddit. (2023, June 7). Problems with synthesis of Benzyl tosylate ( decomposition) : r/Chempros.
  • Basel Convention. (n.d.). Technical guidelines for the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS), its salts and perfluorooctane sulfonyl fluoride (PFOSF).
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • Fisher Scientific. (2010, December 2). SAFETY DATA SHEET.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011, July 1). MDPI.
  • Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. (n.d.). ResearchGate.
  • Ethyl Ether - SAFETY DATA SHEET. (2015, June 17).
  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016, December 20).
  • UCL. (2021, June 7). Ethers | Safety Services.
  • Apollo Scientific. (n.d.). 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • Loba Chemie. (2016, May 25). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS CAS-No..
  • A simple and mild method for the removal of the NIm-tosyl protecting group. (n.d.). SciSpace.
  • Open Government program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26).

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane: Essential Safety and Operational Protocols

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 5-Tosyl-2-oxa-5-aza...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. Our goal is to empower you with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of your research.

Hazard Analysis and Risk Mitigation

Based on the analysis of similar chemical structures, such as 1,4-Diazabicyclo[2.2.2]octane and 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, we can anticipate a similar hazard profile for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane. The primary risks are likely to include:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.[1][2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for handling 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane, categorized by the level of protection required for various laboratory tasks.

Level of Protection Task Required PPE Rationale
Standard Laboratory Attire General laboratory work not involving direct handling of the compound.Closed-toe shoes, long pants, and a lab coat.Provides a baseline of protection against incidental splashes and spills.
Level D Protection Weighing and preparing solutions in a well-ventilated area or fume hood.Safety glasses with side shields, nitrile gloves, and a lab coat.Protects against minimal contact hazards.
Level C Protection Handling larger quantities, potential for aerosol generation, or in case of a spill.Full-face air-purifying respirator, chemical-resistant gloves (double-gloving recommended), chemical-resistant apron or coveralls, and safety goggles.[4]Offers a higher level of respiratory and skin protection when the risk of exposure is elevated.[4]
Level B Protection Significant spill or release with a high concentration of airborne particles.Self-contained breathing apparatus (SCBA), chemical-resistant suit, inner and outer chemical-resistant gloves, and chemical-resistant boots.[4]Provides the highest level of respiratory protection with a lesser degree of skin protection, suitable for emergency response.[4]

Operational Workflow for Safe Handling

A systematic approach to handling 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is essential to minimize risk. The following workflow diagram illustrates the key steps and decision points from receipt of the compound to its final disposal.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt_and_Inspection Receipt and Inspection - Check for damage - Verify label Storage Secure Storage - Cool, dry, well-ventilated area - Away from incompatible materials Receipt_and_Inspection->Storage PPE_Selection Select Appropriate PPE (Refer to Table) Storage->PPE_Selection Weighing Weighing - Use fume hood or ventilated enclosure - Minimize dust generation PPE_Selection->Weighing Solution_Preparation Solution Preparation - Add solid to solvent slowly - Avoid splashing Weighing->Solution_Preparation Reaction_Setup Reaction Setup - Conduct in a fume hood - Ensure proper ventilation Solution_Preparation->Reaction_Setup Decontamination Decontamination - Clean work surfaces - Decontaminate equipment Reaction_Setup->Decontamination Waste_Disposal Waste Disposal - Segregate waste streams - Follow institutional guidelines Decontamination->Waste_Disposal

Caption: A workflow for the safe handling of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.

2. Engineering Controls:

  • Always handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

3. Personal Protective Equipment (PPE) Donning Sequence:

  • Step 1: Don shoe covers if required by your facility's protocols.

  • Step 2: Put on inner gloves.

  • Step 3: Don a disposable gown or lab coat, ensuring complete coverage.

  • Step 4: Don outer, chemical-resistant gloves. Cuffs should overlap with the sleeves of the gown.

  • Step 5: Wear safety goggles and, if necessary, a face shield for splash protection.[5][6]

  • Step 6: If required, don the appropriate respiratory protection.

4. Weighing and Solution Preparation:

  • Perform all weighing operations within a ventilated enclosure to contain any airborne particles.

  • Use anti-static measures when handling the powder to prevent dispersal.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing and aerosol generation.

5. Spill Management:

In the event of a spill, follow these procedures:

  • Small Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE (at a minimum, Level C), gently cover the spill with an absorbent material.

    • Sweep up the material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Only personnel trained in hazardous spill response and equipped with appropriate PPE (Level B) should attempt to clean up a large spill.

Disposal Plan

Proper disposal of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

Waste Stream Description Disposal Container
Solid Waste Unused or expired compound, contaminated absorbent materials.Labeled, sealed, and puncture-resistant container.
Liquid Waste Solutions containing the compound, rinsates from cleaning.Labeled, sealed, and chemically compatible container.
Contaminated PPE Gloves, gowns, shoe covers, etc.Labeled, sealed plastic bag or container.

Disposal Procedure:

  • All waste must be disposed of as hazardous chemical waste.

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Do not discharge into the environment or down the drain.[1]

Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The responsible handling of novel compounds like 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is a cornerstone of scientific excellence. By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the integrity of your research. This guide serves as a living document; as more information becomes available about this specific compound, these procedures should be reviewed and updated accordingly. Your commitment to a culture of safety is your most valuable asset in the pursuit of scientific discovery.

References

  • AChemBlock. (2026, February 24). 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane 95%.
  • CDH Fine Chemical. Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet.
  • Fisher Scientific. (2010, December 2). Safety Data Sheet.
  • Sigma-Aldrich. Octane Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Pharmacy Purchasing & Products Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Apollo Scientific. 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride Safety Data Sheet.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Octane.
  • Loba Chemie. (2016, May 25). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS.
  • MilliporeSigma. 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.